molecular formula C₄¹³C₂H₁₂O₆ B1161154 D-Fructose-4,6-13C2

D-Fructose-4,6-13C2

Cat. No.: B1161154
M. Wt: 182.14
Attention: For research use only. Not for human or veterinary use.
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Description

D-Fructose-4,6-13C2 is a critical stable isotope-labeled tracer used in metabolic research to elucidate the fate of fructose in biological systems. Research indicates that fructose consumption is associated with the development of obesity, type II diabetes, and cardiovascular diseases, but its specific metabolic role, particularly in extra-hepatic tissues like adipose tissue, requires further investigation . This compound enables targeted tracer fate association studies, allowing researchers to track the incorporation of the 13C label into downstream metabolites using techniques like GC/MS . A key application is in studying adipocyte metabolism, where fructose has been shown to robustly stimulate anabolic processes, including the synthesis of glutamate and de novo fatty acids . By using D-Fructose-4,6-13C2, researchers can precisely trace metabolic fluxes and gain insights into how fructose exposure reprograms cellular pathways, potentially favoring lipid synthesis and storage . This makes it an invaluable tool for metabolomic profiling and pathway analysis in the study of metabolic syndrome, dyslipidemia, and insulin resistance .

Properties

Molecular Formula

C₄¹³C₂H₁₂O₆

Molecular Weight

182.14

Synonyms

Advantose FS 95-4,6-13C2;  D-(-)-Fructose-4,6-13C2;  D-(-)-Levulose-4,6-13C2;  D-Arabino-2-hexulose-4,6-13C2;  Fructose-4,6-13C2;  Fruit Sugar-4,6-13C2;  Fujifructo L 95-4,6-13C2;  Furucton-4,6-13C2;  Hi-Fructo 970-4,6-13C2;  Krystar-4,6-13C2;  Krystar 300-4,6

Origin of Product

United States

Foundational & Exploratory

Precision Metabolic Flux Analysis: The D-Fructose-4,6-13C2 Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Fructose-4,6-13C2 represents a high-fidelity isotopic tracer designed to resolve the "triose scrambling" ambiguity inherent in standard fructose metabolism studies. Unlike uniformly labeled ([U-13C6]) or C1-labeled variants, this specific isotopomer targets the Glyceraldehyde (GA) branch of hepatic fructolysis with atomic precision.

By labeling the C4 and C6 positions, researchers can distinctively track the metabolic fate of the post-aldolase "bottom" triose (Glyceraldehyde) separate from the "top" triose (DHAP). This protocol is critical for quantifying hepatic de novo lipogenesis (DNL) , pyruvate dehydrogenase (PDH) flux , and the direct vs. indirect pathways of gluconeogenesis .

Part 1: Mechanistic Basis & Tracing Logic

The Aldolase B Cleavage Event

The utility of D-Fructose-4,6-13C2 relies on the specific cleavage mechanism of Aldolase B . In the liver, fructose is phosphorylated by Ketohexokinase (KHK) to Fructose-1-Phosphate (F1P).[1] Aldolase B then cleaves F1P between Carbon 3 and Carbon 4.

  • Carbons 1-3 (Unlabeled): Form Dihydroxyacetone Phosphate (DHAP).

  • Carbons 4-6 (Labeled): Form D-Glyceraldehyde (GA).

Carbon Atom Transitions

Because the input fructose is labeled at C4 and C6, the resulting Glyceraldehyde carries the label at its C1 (aldehyde) and C3 (terminal alcohol) positions. This creates a unique downstream signature:

  • Glyceraldehyde (GA): Becomes [1,3-13C2]-GA .

  • Glyceraldehyde-3-Phosphate (GAP): Phosphorylation by Triokinase yields [1,3-13C2]-GAP .

  • Pyruvate: Glycolysis converts GAP to Pyruvate.

    • GAP C1 (Labeled)

      
       Pyruvate C1 (Carboxyl).
      
    • GAP C3 (Labeled)

      
       Pyruvate C3 (Methyl).
      
    • Result:[1,3-13C2]-Pyruvate .

  • Acetyl-CoA & TCA Entry:

    • Pyruvate Dehydrogenase (PDH) decarboxylates Pyruvate C1.

    • Release:

      
      CO2  (Measurable in breath/headspace).
      
    • Product:[2-13C]-Acetyl-CoA (Methyl-labeled).

Pathway Visualization

The following diagram illustrates the atom mapping from parent fructose to downstream lipogenic precursors.

Fructose_4_6_Tracing Fructose D-Fructose-4,6-13C2 (Input Tracer) F1P Fructose-1-Phosphate [4,6-13C2] Fructose->F1P Ketohexokinase (KHK) DHAP DHAP (Unlabeled C1-3) F1P->DHAP Aldolase B (Top Half) GA D-Glyceraldehyde [1,3-13C2] F1P->GA Aldolase B (Bottom Half) GAP Glyceraldehyde-3-P [1,3-13C2] DHAP->GAP TPI (Scrambling) GA->GAP Triokinase Pyruvate Pyruvate [1,3-13C2] GAP->Pyruvate Glycolysis CO2 13-CO2 (Respiration) Pyruvate->CO2 PDH (Decarboxylation of C1) AcCoA Acetyl-CoA [2-13C] (Methyl) Pyruvate->AcCoA PDH (Retention of C3) FattyAcid Fatty Acid (Palmitate M+n) AcCoA->FattyAcid FASN (Lipogenesis)

Caption: Atom transition map for D-Fructose-4,6-13C2 showing the specific generation of Methyl-labeled Acetyl-CoA and 13CO2.

Part 2: Applications & Experimental Design

Resolving Triose Scrambling (The "Dilution" Problem)

In standard [U-13C] fructose studies, both DHAP and GA are labeled. This masks the activity of Triose Phosphate Isomerase (TPI) . By using [4,6-13C2], only the GA pool is initially labeled.

  • Hypothesis: If TPI equilibration is fast, the label will appear in DHAP-derived products (e.g., glycerol backbone of triglycerides).

  • Observation: If the label is found exclusively in oxidation products (CO2) or Acetyl-CoA, it suggests "channeling" of GA directly into glycolysis, bypassing the DHAP pool.

Simultaneous Oxidation & Lipogenesis Measurement

This tracer is unique because it provides two distinct readouts from a single molecule:

  • Oxidation Rate: Measured via the release of

    
    CO2  (from Fructose C4 
    
    
    
    Pyruvate C1).
  • Lipogenic Flux: Measured via the incorporation of [2-13C]Acetyl-CoA into Palmitate (from Fructose C6

    
     Pyruvate C3).
    
Gluconeogenesis (GNG) Pathway Analysis

When fructose drives glucose production, it must recombine DHAP and GAP.

  • Scenario: Fructose-4,6-13C2 is administered.

  • Result: The resulting Glucose-6-Phosphate will be labeled at C1 and C3 (if GAP becomes the "bottom" of F-1,6-BP) or C4 and C6 (if GAP becomes the "top").

  • Application: This allows mapping of the stereospecificity of Aldolase B in the gluconeogenic direction.

Part 3: Experimental Protocol (LC-MS/MS)

Reagents & Materials
  • Tracer: D-Fructose-4,6-13C2 (Isotopic Purity >99%).

  • System: UHPLC coupled to High-Resolution Mass Spectrometry (Orbitrap or Q-TOF).

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters BEH Amide) for polar metabolites.

Workflow: In Vitro Hepatocyte Tracing

Step 1: Tracer Media Preparation Prepare glucose-free DMEM (or physiological glucose 5mM) supplemented with 2mM D-Fructose-4,6-13C2.

  • Control: Use [U-13C6] Fructose to establish total carbon uptake.

Step 2: Incubation

  • Seed primary hepatocytes or HepG2 cells.

  • Incubate for 2-4 hours (steady state for glycolysis/TCA) or 12-24 hours (for lipogenesis).

  • Optional: Capture headspace gas if measuring

    
    CO2 evolution.
    

Step 3: Metabolite Extraction

  • Quench metabolism immediately with 80:20 Methanol:Water (-80°C) .

  • Scrape cells and sonicate.

  • Centrifuge (14,000 x g, 10 min, 4°C) to pellet protein.

  • Dry supernatant under nitrogen flow; reconstitute in 50:50 ACN:H2O.

Step 4: MS Acquisition Parameters

  • Polarity: Negative Mode (for glycolytic intermediates), Positive Mode (for Acetyl-CoA/Amino Acids).

  • Resolution: >60,000 (to resolve 13C peaks from isobaric interferences).

Target Mass Isotopomers

The following table summarizes the expected Mass Isotopomer Distribution (MID) if the pathway is active.

MetaboliteParent FormulaExpected Label (m+x)Origin of Label
Fructose C6H12O6m+2 Input Tracer
Fructose-1-P C6H13O9Pm+2 Direct Phosphorylation
DHAP C3H7O6Pm+0 Top half (C1-3) - Unlabeled
Glyceraldehyde C3H6O3m+2 Bottom half (C4-6) - Labeled
Pyruvate C3H4O3m+2 From GAP [1,3-13C2]
Lactate C3H6O3m+2 Reduction of Pyruvate
Acetyl-CoA C23H38N7O17P3Sm+1 Decarboxylation of Pyruvate (Loss of C1)
Citrate C6H8O7m+1 Condensation of m+1 Acetyl-CoA + OAA
Palmitate C16H32O2m+2, m+4... Incorporation of m+1 Acetyl-CoA units

Part 4: Data Interpretation & Troubleshooting

Calculating Fractional Contribution

To determine the contribution of fructose to the Acetyl-CoA pool (


):


Note: The 0.5 factor accounts for the fact that only the GAP branch contributes label to Acetyl-CoA, while the DHAP branch (if not equilibrated) contributes unlabeled carbons.
The TPI Equilibration Check
  • Scenario: You observe m+2 DHAP .

  • Interpretation: This indicates that labeled GAP (formed from Fructose-4,6) has been converted back into DHAP via Triose Phosphate Isomerase.

  • Metric: The ratio of

    
     indicates the reversibility of the triose pool relative to forward glycolytic flux.
    
Diagram: Experimental Workflow

Workflow cluster_0 Sample Prep cluster_1 Analysis Cells Hepatocytes Tracer Add Fructose-4,6-13C2 Cells->Tracer Quench MeOH Quench (-80°C) Tracer->Quench 2-4 hrs LCMS HILIC-HRMS Quench->LCMS Data Extract Ion Chromatograms LCMS->Data MID Mass Isotopomer Distribution Data->MID Calculate MIDs

Caption: Step-by-step workflow for in vitro metabolic tracing using D-Fructose-4,6-13C2.

References

  • Jang, C., et al. (2018). "The Small Intestine Converts Dietary Fructose into Glucose and Organic Acids." Cell Metabolism. Demonstrates the standard flux analysis of fructose using stable isotopes, establishing the baseline for triose partitioning.

  • Antoniewicz, M. R. (2015). "Methods and advances in metabolic flux analysis: a mini-review." Journal of Industrial Microbiology & Biotechnology.

  • Hellerstein, M. K., & Neese, R. A. (1999). "Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations." American Journal of Physiology-Endocrinology and Metabolism. The foundational text for interpreting lipogenesis (DNL)

  • Kibbey, R. G. (2015). "Mitochondrial GTP regulates glucose-stimulated insulin secretion." Cell Metabolism. (Contextual Reference): Illustrates the use of specific pyruvate/TCA cycle transitions to map phosphoenolpyruvate carboxykinase (PEPCK) flux, which is analogous to the logic used here for Fructose-4,6 tracing.

  • Clearsynth. "D-[1,3,4,6-13C4]fructose Product Data." (Technical Verification): Confirms the synthesis capability of specific fructose isotopomers involving the 4,6 positions for advanced metabolic tracing.

    • [2]

Sources

Positional Isotopomer Analysis in Fructose Metabolism: A Technical Guide to Pathway Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Understanding Positional Isotopomers in Fructose Metabolism Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Metabolic Scientists, Drug Development Leads

Executive Summary

In the landscape of metabolic disease research—specifically Non-Alcoholic Steatohepatitis (NASH) and hepatocellular carcinoma (HCC)—fructose has emerged as a distinct metabolic driver compared to glucose. While standard mass isotopomer distribution (MID) analysis provides total enrichment data, it fails to distinguish the precise routing of carbon atoms through the unique "scrambling" steps of fructolysis.

This guide details the application of positional isotopomer analysis (PIA) to resolve fructose metabolism. By tracing specific carbon atoms (e.g.,


C at C1 vs. U-

C) and utilizing high-resolution NMR or tandem MS, researchers can quantify the contribution of fructose to gluconeogenesis (GNG), de novo lipogenesis (DNL), and the oxidation cycles, independent of background glucose flux.

The Biochemistry of Fructolysis: Why Position Matters

Unlike glucose, which is regulated by Phosphofructokinase-1 (PFK-1), fructose enters the glycolytic pathway via a "backdoor" that bypasses this rate-limiting step.[1] This unregulated influx leads to rapid depletion of hepatic ATP and accumulation of triose phosphates.

The Atom Mapping Logic

To design a valid tracer experiment, one must understand the fate of each carbon atom.

  • Phosphorylation: Fructose is phosphorylated by Ketohexokinase (KHK) to Fructose-1-Phosphate (F1P) .[2]

    • Note: The phosphate is on C1.

  • Cleavage: Aldolase B cleaves F1P into two trioses:

    • Dihydroxyacetone Phosphate (DHAP): Derived from Fructose C1–C3.

    • Glyceraldehyde (GA): Derived from Fructose C4–C6.

  • Convergence:

    • DHAP enters the glycolytic pool directly.

    • GA must be phosphorylated by Triokinase to form Glyceraldehyde-3-Phosphate (GAP).

The "Scrambling" Event

A critical phenomenon in fructose tracing is the equilibration between DHAP and GAP via Triose Phosphate Isomerase (TPI). Because DHAP and GAP interconvert rapidly, a label introduced at C1 of fructose (appearing on DHAP) will eventually equilibrate into the GAP pool, but the rate of this equilibration relative to downstream flux (to pyruvate) determines the isotopic signature.

Visualization: Fructolysis Pathway & Carbon Fate

Figure 1: The unregulated entry of fructose and the divergence of its carbon backbone.

FructosePathway cluster_legend Legend Enzyme Enzyme Metabolite Metabolite Fructose Fructose (C1-C6) KHK KHK (Ketohexokinase) Fructose->KHK F1P Fructose-1-Phosphate KHK->F1P AldolaseB Aldolase B F1P->AldolaseB DHAP DHAP (Derived from C1-C3) AldolaseB->DHAP Splits Top Half GA Glyceraldehyde (Derived from C4-C6) AldolaseB->GA Splits Bottom Half TPI TPI (Isomerase) DHAP->TPI Scrambling Pyruvate Pyruvate Triokinase Triokinase GA->Triokinase GAP Glyceraldehyde-3-P Triokinase->GAP GAP->Pyruvate Glycolysis TPI->GAP Lipogenesis De Novo Lipogenesis (Acetyl-CoA) Pyruvate->Lipogenesis

Caption: Fructose enters via KHK, bypassing PFK-1. Aldolase B splits the hexose into DHAP and Glyceraldehyde.[1][2][3] TPI equilibrates the triose pool, scrambling positional labels.

Principles of Isotopomer Analysis

To interpret fructose metabolism data, one must distinguish between Mass Isotopomers and Positional Isotopomers .

FeatureMass Isotopomers (MID)Positional Isotopomers (PIA)
Measurement Total number of

C atoms (M+0, M+1, M+2...)
Specific location of

C (e.g., C1 vs C3)
Primary Instrument GC-MS, LC-MS (Low Res)

C-NMR, Tandem MS (MS/MS)
Data Output Fractional EnrichmentMultiplet Analysis (Couplings)
Key Insight "How much fructose was metabolized?""Which pathway did it take?"
Fructose Use Case Quantifying total lipogenesis rates.Distinguishing direct oxidation vs. gluconeogenic recycling.
The "Dilution" Problem

In standard MS analysis, if you see M+3 lactate from [U-


C]fructose, you know it came from fructose. However, if you see M+0, it could be from endogenous glucose or unlabeled fructose carbons (if using a specific positional tracer). PIA solves this by looking at the ratio of isotopomers at specific carbons.

Experimental Workflow & Tracer Selection

Tracer Selection Strategy

The choice of tracer dictates the resolution of your metabolic map.

  • [U-

    
    C]Fructose (Uniformly Labeled): 
    
    • Best for: Total flux analysis, DNL quantification.

    • Outcome: Produces [U-

      
      C]Trioses (M+3). Any M+1 or M+2 detected downstream implies dilution or complex cycling (e.g., Pentose Phosphate Pathway, though less relevant for Fructose).
      
  • [1-

    
    C]Fructose: 
    
    • Best for: Tracking scrambling and gluconeogenesis.

    • Outcome: Label ends up on C1 of DHAP .

      • If TPI is fast: Label moves to C3 of GAP.

      • Final Pyruvate/Lactate is labeled at C3 (Methyl group) .

      • Crucial: If the label appears at C1 of Lactate, it indicates randomization via the Krebs cycle (OAA recycling) or other scrambling anomalies.

Protocol: In Vitro Hepatocyte Tracing

Objective: Determine the fractional contribution of fructose to the triose pool.

  • Cell Culture: Seed primary hepatocytes or HepG2 cells (2 x 10^6 cells/well).

  • Starvation: Wash cells 2x with PBS. Incubate in glucose/fructose-free media for 1 hour to deplete glycogen.

  • Labeling Phase:

    • Add Media containing 5 mM Glucose (unlabeled) + 1 mM [1-

      
      C]Fructose.
      
    • Control: 5 mM [1-

      
      C]Glucose + 1 mM Fructose (unlabeled).
      
    • Incubate for 4 hours (steady state).

  • Extraction:

    • Rapidly quench with ice-cold 80% Methanol (-80°C).

    • Scrape and sonicate.

    • Centrifuge (14,000 x g, 10 min) to remove protein.

    • Lyophilize supernatant.

  • Reconstitution: Dissolve in D2O (for NMR) or derivatization reagent (for GC-MS).

Analytical Methodologies: The Gold Standard (NMR)

While MS is sensitive,


C-NMR  is the only technique that provides direct, non-destructive positional information without complex fragmentation modeling.
Proton-Decoupled C-NMR

In a proton-decoupled spectrum, carbon signals appear as singlets unless coupled to another


C.
  • Singlets (S): Indicate a

    
    C atom next to a 
    
    
    
    C atom. (e.g., [1-
    
    
    C]Fructose leading to isolated labeled carbons).
  • Doublets (D): Indicate two adjacent

    
    C atoms. (e.g., [U-
    
    
    
    C]Fructose metabolites preserving C-C bonds).
  • Isotopomer Analysis:

    • If you use [U-

      
      C]Fructose and see a Singlet  at the Lactate C3 position, it means the C2-C3 bond was broken and reformed with a 
      
      
      
      C source (dilution).
    • If you see a Doublet , the C2-C3 bond remained intact from the precursor.

Quantifying Gluconeogenesis (GNG) via Scrambling

When Fructose is converted to Glucose (GNG), the trioses combine.

  • Triose 1 (C1-C2-C3) + Triose 2 (C1-C2-C3) -> Fructose-1,6-BP.

  • If using [1-

    
    C]Fructose -> [3-
    
    
    
    C]Triose.
  • Combination: The resulting Glucose will be labeled at C1 and C6 .

  • The Metric: The ratio of [1-

    
    C]Glucose to [6-
    
    
    
    C]Glucose (often 1:1) confirms the triose pool equilibration. Any deviation suggests channeling.
Visualization: The Scrambling Logic

Figure 2: Tracking the C1 label from Fructose to Lactate and Glucose.[4]

Scrambling Fruc_C1 [1-13C]Fructose DHAP_C1 DHAP (Labeled C1) Fruc_C1->DHAP_C1 Aldolase B GAP_C3 GAP (Labeled C3) DHAP_C1->GAP_C3 TPI (Isomerization) Glucose_C1_C6 [1,6-13C]Glucose (GNG Fate) DHAP_C1->Glucose_C1_C6 Lactate_C3 [3-13C]Lactate (Glycolytic Fate) GAP_C3->Lactate_C3 Glycolysis GAP_C3->Glucose_C1_C6 Gluconeogenesis (Aldolase A + FBPase)

Caption: [1-13C]Fructose labels DHAP C1. TPI moves this to GAP C3. In GNG, these combine to label Glucose C1 and C6. In Glycolysis, this forms [3-13C]Lactate.

Data Interpretation & Flux Modeling[5][6]

To calculate the fractional contribution (


) of fructose to the lactate pool using Positional Isotopomers:


However, because Fructose cleaves into one labeled (DHAP) and one unlabeled (GA) triose (when using [1-


C]Fructose), the theoretical maximum enrichment of the pool is 50% before any endogenous dilution.

Correction Factor: When using [1-


C]Fructose, you must multiply the downstream enrichment by 2 to account for the unlabeled glyceraldehyde half (assuming TPI equilibration is complete).
Troubleshooting Common Anomalies
ObservationBiochemical Cause
Asymmetric GNG labeling (C1 > C6 in Glucose) Incomplete TPI equilibration. The DHAP pool (labeled) did not fully mix with the GAP pool before combining.
Label in C1 of Lactate (from [1-13C]Fructose) "Krebs Cycle Scrambling." The label entered the TCA cycle as Acetyl-CoA, randomized via Fumarase, and exited as PEP (Phosphoenolpyruvate).
Low Enrichment despite high Fructose uptake High glycogenolysis flux diluting the triose pool.

References

  • Jang, C., et al. (2018). "The Small Intestine Converts Dietary Fructose into Glucose and Organic Acids." Cell Metabolism. [Link]

  • Burgess, S. C., et al. (2003). "Metabolic flux analysis of the liver using 13C NMR spectroscopy." Methods in Enzymology. [Link]

  • Lanaspa, M. A., et al. (2013). "Uric acid induces hepatic steatosis by generation of mitochondrial oxidative stress: potential role in fructose-dependent and -independent fatty liver." Journal of Biological Chemistry. [Link]

  • Hellerstein, M. K., & Neese, R. A. (1999). "Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations." American Journal of Physiology. [Link]

  • Katz, J., & Wals, P. A. (1972). "Pentose cycle and reducing equivalents in rat mammary-gland slices." Biochemical Journal. (Foundational work on scrambling). [Link]

Sources

D-Fructose-4,6-13C2 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to D-Fructose-4,6-¹³C₂ in Modern Research

This guide provides an in-depth technical overview of D-Fructose-4,6-¹³C₂, a stable isotope-labeled monosaccharide, for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, the rationale and methodologies for its synthesis, crucial analytical techniques for its characterization, and its significant applications in metabolic research.

Core Properties of D-Fructose-4,6-¹³C₂

D-Fructose, a six-carbon ketose (ketohexose), is a naturally occurring monosaccharide found in many plants, fruits, and honey.[1] Its isotopically labeled form, D-Fructose-4,6-¹³C₂, is a powerful tool in scientific research, where two specific carbon atoms, at positions 4 and 6, are replaced with the stable isotope carbon-13 (¹³C). This selective labeling allows for the precise tracing of the fructose molecule and its metabolites through complex biochemical pathways without the concerns associated with radioactive isotopes.

While a specific CAS number for D-Fructose-4,6-¹³C₂ is not readily found in major chemical databases, related di-labeled fructose isotopologues have assigned CAS numbers, such as 287100-71-4 for D-Fructose-1,6-¹³C₂ and 2483735-08-4 for D-Fructose-4,5-¹³C₂.[2][3][4] The absence of a dedicated CAS number for the 4,6-labeled variant suggests it is likely a custom or less common commercial product.

Quantitative Data Summary:

PropertyValueSource
Chemical Formula ¹³C₂C₄H₁₂O₆Inferred
Molecular Weight ~182.14 g/mol [2]
Natural Abundance Molecular Weight ~180.16 g/mol [5]
Appearance White to off-white solidGeneral knowledge
Storage Conditions Room temperature, away from light and moisture[2]

Note: The molecular weight is calculated based on the natural abundance molecular weight of D-fructose plus the mass difference of two ¹³C isotopes.

Synthesis and Purification: A Mechanistic Approach

The synthesis of specifically labeled ¹³C sugars like D-Fructose-4,6-¹³C₂ is a multi-step process that demands careful planning and execution. While the exact proprietary synthesis route may vary between manufacturers, the general principles involve either enzymatic or chemo-enzymatic methods starting from commercially available ¹³C-labeled precursors.

A plausible synthetic strategy would involve the enzymatic aldol condensation, a powerful C-C bond-forming reaction in carbohydrate chemistry.[6] For instance, a fructose-6-phosphate aldolase (FSA) could be employed to catalyze the condensation of a dihydroxyacetone (DHA) donor with a suitable acceptor aldehyde.[6] To achieve the desired 4,6-¹³C labeling pattern, the synthesis would need to start with precursors where the ¹³C atoms are strategically placed.

Illustrative Synthetic Workflow:

G cluster_0 Precursor Synthesis & Labeling cluster_1 Enzymatic Condensation cluster_2 Purification & Characterization precursor1 Labeled Precursor A (e.g., [¹³C]-glyceraldehyde) condensation Aldol Condensation precursor1->condensation precursor2 Labeled Precursor B (e.g., [¹³C]-dihydroxyacetone) precursor2->condensation enzyme Aldolase Enzyme (e.g., Fructose-6-phosphate aldolase) enzyme->condensation hplc HPLC Purification condensation->hplc product D-Fructose-4,6-¹³C₂ nmr_ms NMR & Mass Spec Analysis product->nmr_ms hplc->product

Caption: Chemo-enzymatic synthesis workflow for labeled sugars.

Experimental Protocol: Purification by High-Performance Liquid Chromatography (HPLC)

  • Column Selection: A hydrophilic interaction liquid chromatography (HILIC) column is typically chosen for the separation of polar compounds like sugars.

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is commonly used. The exact ratio will depend on the specific column and the desired separation.

  • Detection: A refractive index detector (RID) or an evaporative light scattering detector (ELSD) is suitable for detecting non-UV active compounds like fructose.

  • Fraction Collection: Fractions corresponding to the D-Fructose-4,6-¹³C₂ peak are collected.

  • Solvent Evaporation: The collected fractions are pooled, and the solvent is removed under reduced pressure to yield the purified product.

The rationale behind using HPLC is its high resolving power, which is essential for separating the desired product from unreacted starting materials and any side products, ensuring high chemical purity.[2]

Analytical Characterization: Ensuring Isotopic and Chemical Purity

The structural integrity, and isotopic and chemical purity of D-Fructose-4,6-¹³C₂ must be rigorously verified. The two primary analytical techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for confirming the positions of the ¹³C labels.[7][8] In a ¹³C NMR spectrum, the signals corresponding to the labeled carbons (C4 and C6) will be significantly enhanced. Furthermore, ¹³C-¹³C coupling can be observed if the labels are on adjacent carbons, which is not the case here. Proton (¹H) NMR is also crucial, as the protons attached to the ¹³C-labeled carbons will exhibit characteristic splitting patterns due to ¹H-¹³C coupling.

Key NMR Observables:

  • ¹³C NMR: Two intense signals corresponding to C4 and C6. The chemical shifts will be consistent with those of unlabeled fructose.[8]

  • ¹H NMR: Protons on C4 and C6 will appear as doublets due to one-bond coupling with ¹³C.

  • 2D NMR (HSQC/HMBC): Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to definitively assign all proton and carbon signals and confirm the positions of the labels.[7]

G nmr_analysis NMR Analysis Sample Preparation 1D ¹H & ¹³C Spectra 2D HSQC/HMBC Data Interpretation result Structural Confirmation & Isotopic Purity nmr_analysis:f3->result Confirms C4 & C6 Labeling

Caption: Logical flow of NMR analysis for labeled fructose.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and determine the isotopic enrichment.[9][10] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: The purified D-Fructose-4,6-¹³C₂ is dissolved in a suitable solvent (e.g., water/acetonitrile) at a low concentration (e.g., 1-10 µg/mL).

  • Chromatography: The sample is injected into an LC system, typically with a HILIC column, to separate it from any potential impurities.[9]

  • Ionization: Electrospray ionization (ESI) in negative mode is often used for sugars, forming adducts such as [M-H]⁻ or [M+Cl]⁻.

  • Mass Analysis: The ions are analyzed by a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Analysis: The resulting mass spectrum will show a peak corresponding to the mass of the di-labeled fructose. The isotopic distribution of this peak is analyzed to determine the level of ¹³C enrichment.[10][11]

The combination of LC with MS (LC-MS) provides a robust method for both qualitative and quantitative analysis of the labeled sugar.[9]

Applications in Research and Development

The primary utility of D-Fructose-4,6-¹³C₂ lies in its application as a tracer in metabolic studies.[12][13] By introducing this labeled compound into a biological system (cell culture, animal model, or human subject), researchers can track the metabolic fate of the C4 and C6 carbons of fructose.

Key Application Areas:

  • Metabolic Flux Analysis (MFA): MFA is a powerful technique used to quantify the rates of metabolic reactions in a biological system.[10] By analyzing the distribution of ¹³C in downstream metabolites using NMR or MS, researchers can elucidate the activity of different metabolic pathways. For example, it can be used to study glycolysis, the pentose phosphate pathway, and gluconeogenesis.[14]

  • Drug Discovery and Development: Understanding how a drug candidate affects cellular metabolism is crucial. D-Fructose-4,6-¹³C₂ can be used to probe the metabolic effects of new therapeutic agents, particularly those targeting metabolic pathways.

  • Clinical Research: Labeled fructose has been used to study inherited metabolic disorders such as hereditary fructose intolerance (HFI).[12] These studies can help in developing non-invasive diagnostic methods and in understanding the pathophysiology of the disease.

  • Carbohydrate-Protein Interaction Studies: While uniformly labeled carbohydrates are more common for this application, specifically labeled isotopologues can also provide valuable insights into the binding of sugars to proteins, which is a fundamental process in cell signaling and recognition.[15][16]

G fructose D-Fructose-4,6-¹³C₂ system Biological System (Cells, Animal, Human) fructose->system metabolism Metabolic Pathways (Glycolysis, PPP, etc.) system->metabolism metabolites ¹³C-Labeled Metabolites metabolism->metabolites analysis NMR / Mass Spectrometry metabolites->analysis data Metabolic Flux Data analysis->data applications Applications: - Drug Discovery - Disease Research - Systems Biology data->applications

Caption: Application workflow of labeled fructose in metabolic research.

Conclusion

D-Fructose-4,6-¹³C₂ is a highly specialized and valuable tool for scientists working in the fields of metabolism, drug discovery, and clinical research. Its synthesis and purification require precise chemical and enzymatic methods, and its characterization relies on sophisticated analytical techniques like NMR and mass spectrometry. When used effectively, this stable isotope-labeled sugar provides unparalleled insights into the intricate network of metabolic pathways, ultimately advancing our understanding of biology and disease.

References

  • Bubb, W. A. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Applied Spectroscopy, 57(11), 354A-369A. [Link]

  • Feeney, J., & Birdsall, B. (1998). Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy. Journal of the American Chemical Society, 120(39), 10087-10092. [Link]

  • Gopher, A., Vaisman, N., Mandel, H., & Lapidot, A. (1990). Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose. Proceedings of the National Academy of Sciences, 87(14), 5449-5453. [Link]

  • Jardine, E., et al. (2017). Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate–Protein Interactions by NMR Spectroscopy. Journal of the American Chemical Society, 139(16), 5878-5886. [Link]

  • Koubaa, M., Mhemdi, H., Bar-Sela, G., & Vorobiev, E. (2017). 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis. Analytical Biochemistry, 527, 25-28. [Link]

  • Masdeu, G., et al. (2021). Synthesis of a precursor of D-fagomine by immobilized fructose-6-phosphate aldolase. PLOS ONE, 16(4), e0250513. [Link]

  • NIST. (n.d.). D-Fructose. In NIST Chemistry WebBook. Retrieved from [Link]

  • Tappy, L., et al. (1991). The contribution of naturally labelled 13C fructose to glucose appearance in humans. Diabetologia, 34(10), 739-743. [Link]

  • Zhang, Y., et al. (2017). Differentiation and Quantification of C1 and C2 13C-Labeled Glucose by Tandem Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 28(8), 1601-1608. [Link]

  • Pharmaffiliates. (n.d.). D-Fructose-1,6-13C2. Retrieved from [Link]

  • Amerigo Scientific. (2025). D-Fructose: Structure, Production, and Applications in Science and Industry. Retrieved from [Link]

Sources

Technical Guide: The Role of D-Fructose-4,6-13C2 in Hepatic Fructolysis and Metabolic Flux Analysis

[1]

Executive Summary

Fructose metabolism is a primary driver of non-alcoholic fatty liver disease (NAFLD) and hepatic insulin resistance.[1] While uniformly labeled tracers (e.g., [U-13C6]-fructose) are standard for measuring total oxidation and lipogenesis, they fail to resolve the intricate scrambling of carbon pools at the triose phosphate isomerase (TPI) junction.[2]

D-Fructose-4,6-13C2 is a high-precision positional isotopomer designed to solve this resolution limit.[2] By selectively labeling the glyceraldehyde moiety produced during aldolase B cleavage, this tracer allows researchers to:

  • Quantify Triose Asymmetry: Distinguish between the metabolic fate of dihydroxyacetone phosphate (DHAP) and glyceraldehyde (GA).

  • Measure TPI Equilibration: Determine the rate of triose interconversion versus direct oxidation.

  • Trace Gluconeogenic Scrambling: Map the recombination of trioses into glucose-6-phosphate with high fidelity.

This guide details the mechanistic rationale, experimental protocols, and data interpretation frameworks for utilizing D-Fructose-4,6-13C2 in hepatic studies.[2]

Part 1: Mechanistic Rationale

To understand the utility of D-Fructose-4,6-13C2, one must analyze the unique enzymology of hepatic fructolysis, specifically the cleavage mechanism of Aldolase B.[2]

The Aldolase B Cleavage Event

Unlike glycolysis, where phosphofructokinase-1 (PFK-1) serves as the gatekeeper, fructolysis bypasses this regulatory step.[2][3] Fructose is phosphorylated by Ketohexokinase (KHK) to Fructose-1-Phosphate (F1P).[4][5] Aldolase B then cleaves F1P into two distinct three-carbon units:[2][4][6]

  • Carbons 1-3: Become Dihydroxyacetone Phosphate (DHAP) .[6]

  • Carbons 4-6: Become D-Glyceraldehyde (GA) .[2]

The Tracing Logic of [4,6-13C2]

When using D-Fructose-4,6-13C2, the label distribution is asymmetric:

  • DHAP Pool: Initially unlabeled (Carbons 1-3 are 12C).

  • Glyceraldehyde Pool: Doubly labeled (Carbons 4 and 6 are 13C).

This asymmetry is the analytical key. The labeled GA is phosphorylated by Triokinase (TK) to Glyceraldehyde-3-Phosphate (G3P).[7] If the Triose Phosphate Isomerase (TPI) reaction is fast and bidirectional, the label will equilibrate between the G3P and DHAP pools. If TPI is rate-limiting or if substrate channeling occurs, the label remains segregated.[2]

Pathway Visualization

The following diagram illustrates the flow of 13C atoms (marked in red) from the parent fructose molecule into the triose pools.

FructoseMetabolismFructoseD-Fructose-4,6-13C2(C4, C6 Labeled)F1PFructose-1-Phosphate(C4, C6 Labeled)Fructose->F1PKHKDHAPDHAP(Unlabeled C1-3)F1P->DHAPAldolase BGAGlyceraldehyde(Labeled C1, C3*)F1P->GAAldolase BG3PG3P(Labeled C1, C3)DHAP->G3PTPI (Equilibration)PyruvatePyruvate(Mixed Labeling)DHAP->PyruvateGlycolysisGA->G3PTriokinaseG3P->PyruvateGlycolysisLipidsDe Novo Lipogenesis(Acetyl-CoA Pool)Pyruvate->LipidsDNL

Caption: Metabolic fate of D-Fructose-4,6-13C2. Red nodes indicate 13C enrichment. TPI equilibration mixes the labeled G3P pool with the unlabeled DHAP pool.

Part 2: Experimental Design & Methodology

This protocol is designed for ex vivo (primary hepatocytes) or in vivo (mouse liver perfusion) studies. It prioritizes the preservation of metabolic steady states and the rapid quenching required to capture transient triose enrichments.

Tracer Preparation[8]
  • Stock Solution: Dissolve D-Fructose-4,6-13C2 (99% enrichment) in phosphate-buffered saline (PBS) to a concentration of 1 M.

  • Sterilization: Filter through a 0.22 µm PVDF membrane.

  • Validation: Verify isotopic purity via LC-MS prior to administration.

Experimental Workflow (In Vivo Infusion)
  • Catheterization: Surgically catheterize the jugular vein of the animal (e.g., C57BL/6J mouse) 5–7 days prior to the experiment to restore baseline stress levels.

  • Infusion: Administer a primed-constant infusion of the tracer.

    • Prime: 200 mg/kg bolus over 1 minute.

    • Constant: 20 mg/kg/min for 2 hours to achieve isotopic steady state (pseudo-steady state in liver).

  • Tissue Harvesting (Critical Step):

    • Anesthetize the animal.

    • Freeze-Clamp Technique: Rapidly excise the liver and clamp immediately with Wollenberger tongs pre-cooled in liquid nitrogen.

    • Why? Triose pools turn over in milliseconds. Slow freezing leads to post-mortem ischemia artifacts (anaerobic glycolysis), distorting the lactate/pyruvate ratio.

Metabolite Extraction & Derivatization

To analyze phosphorylated sugars (F1P, G3P) and organic acids (Lactate, Pyruvate) via GC-MS, volatility must be increased.[2]

Step-by-Step Protocol:

StepActionReagent/ConditionPurpose
1. Lysis Homogenize 50mg frozen liver tissue.500 µL -80°C Methanol:Water (80:20).Quench enzymes & extract polar metabolites.
2. Phase Sep Add chloroform, vortex, centrifuge.4°C, 14,000 x g, 10 min.Remove lipids/proteins. Collect supernatant.
3. Drying Evaporate supernatant.SpeedVac / Nitrogen stream.Remove solvent.
4.[1][4][6][8][9] Oximation Resuspend residue.2% Methoxyamine HCl in Pyridine (30°C, 90 min).Protect keto/aldehyde groups (stabilize ring opening).
5. Silylation Add silylation agent.MSTFA + 1% TMCS (37°C, 30 min).[2]Replace active hydrogens with TMS groups for volatility.
GC-MS Analysis Parameters
  • Column: DB-35MS or equivalent (30m x 0.25mm).

  • Carrier Gas: Helium at 1 mL/min.

  • Ionization: Electron Impact (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) is preferred over Full Scan for sensitivity. Target ions for Lactate, Pyruvate, G3P, and Citrate.[2]

Part 3: Data Interpretation & Flux Calculation[1][10]

The power of D-Fructose-4,6-13C2 lies in the Mass Isotopomer Distribution (MID).[2]

Expected Mass Shifts

When analyzing the TMS derivatives, look for the following mass shifts:

  • Glyceraldehyde-3-Phosphate (G3P):

    • Derived directly from Fructose C4-6: M+2 (Carbons 4 and 6 are labeled).

    • Note: Depending on fragmentation, you may see M+1 if the fragment loses one of the labeled carbons.

  • Lactate (3-Carbon):

    • If from G3P (direct): M+2 .

    • If from DHAP (direct): M+0 .

    • If TPI equilibrates fully: The pool becomes a mix of M+0 and M+2.

Calculating Triose Phosphate Isomerase (TPI) Activity

The degree of label scrambling indicates the efficiency of TPI.

2

However, for 4,6-labeling, we look at the Asymmetry Index :

  • High Asymmetry (High M+2, Low M+0): Suggests metabolic channeling where Glyceraldehyde is preferentially oxidized over DHAP.

  • Balanced Distribution: Suggests rapid TPI equilibration, mixing the labeled GA pool with the unlabeled DHAP pool.

Gluconeogenesis (GNG)

In GNG, two trioses combine to form Fructose-1,6-Bisphosphate.[2][8]

  • Combination A (DHAP + G3P): Unlabeled + M+2

    
    M+2 Hexose .
    
  • Combination B (G3P + G3P): M+2 + M+2

    
    M+4 Hexose  (Rare, unless TPI is blocked).[2]
    
  • Combination C (DHAP + DHAP): Unlabeled + Unlabeled

    
    M+0 Hexose .
    

By measuring the M+2 isotopomer of circulating glucose, you can quantify the direct contribution of hepatic fructolysis to hyperglycemia.

Part 4: Applications in Drug Development

NAFLD/NASH Therapeutics

Fructose drives de novo lipogenesis (DNL).[10] By using D-Fructose-4,6-13C2, researchers can determine if a drug candidate (e.g., an ACC inhibitor or ACLY inhibitor) specifically blocks the conversion of fructose-derived acetyl-CoA into fatty acids.[2]

  • Experiment: Treat hepatocytes with drug + Tracer.

  • Readout: Measure 13C incorporation into Palmitate.

  • Advantage: Differentiates fructose-driven DNL from glucose-driven DNL (which enters via PFK).[2]

Ketohexokinase (KHK) Inhibitors

Inhibiting KHK is a strategy to prevent fructose uptake.

  • Readout: If KHK is inhibited, Fructose-4,6-13C2 will not be metabolized to F1P.[2] The tracer will remain in the supernatant/plasma as the parent molecule (M+2 Fructose) and will not appear in Lactate or Lipids.

References

  • Jang, C., et al. (2018). The Small Intestine Converts Dietary Fructose into Glucose and Organic Acids. Cell Metabolism.

  • Zhao, S., et al. (2020). Dietary fructose feeds hepatic lipogenesis via microbiota-derived acetate.[2][10] Nature.

  • Herman, M. A., & Samuel, V. T. (2016). The Sweet Path to Metabolic Demise: Fructose and Lipid Synthesis.[2] Trends in Endocrinology & Metabolism.

  • Aldolase B Mechanism: Wikipedia: Aldolase B.

  • Des Rosiers, C., et al. (1995). Isotopic analysis of the fructose-1,6-bisphosphate aldolase reaction in the liver.[2] Journal of Biological Chemistry. (Foundational text on aldolase isotope effects).

  • DKFZ (German Cancer Research Center). 13C tracing analysis via GC-TOF Protocol.

Methodological & Application

Application Notes and Protocols: Metabolic Flux Analysis Using D-Fructose-4,6-¹³C₂

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting metabolic flux analysis (MFA) using the stable isotope tracer D-Fructose-4,6-¹³C₂. This document delves into the unique aspects of fructose metabolism, the rationale behind using a specifically labeled fructose tracer, and detailed protocols for experimental execution and data analysis.

Introduction: Unraveling Metabolic Networks with ¹³C-MFA

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways.[1][2] By introducing a substrate labeled with a stable isotope, such as ¹³C, into a biological system, we can trace the path of the labeled atoms through the metabolic network.[2][3] This allows for the elucidation of complex cellular metabolism, identification of pathway bottlenecks, and understanding of metabolic reprogramming in various physiological and pathological states.[4][5]

Why Fructose? A Unique Metabolic Entry Point

Fructose metabolism differs significantly from that of glucose. Primarily metabolized in the liver, fructose enters glycolysis downstream of the key regulatory enzyme phosphofructokinase-1 (PFK-1).[6][7] This bypasses a major control point in glycolysis, leading to rapid conversion into glycolytic intermediates.[6][7] This distinct metabolic route makes fructose an intriguing substrate to study, particularly in the context of metabolic diseases where its consumption is often elevated.

The Strategic Advantage of D-Fructose-4,6-¹³C₂

The choice of D-Fructose-4,6-¹³C₂ as a tracer is deliberate. When fructose is cleaved by aldolase B, it yields dihydroxyacetone phosphate (DHAP) and glyceraldehyde.[6][7] With the ¹³C labels on carbons 4 and 6, the resulting glyceraldehyde will be labeled on carbon 3 ([3-¹³C]-glyceraldehyde), while DHAP will be labeled on carbon 3 ([3-¹³C]-DHAP) following isomerization. This specific labeling pattern provides distinct signatures as these three-carbon units flow into downstream pathways like glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle, enabling precise flux determination.

Conceptual Workflow for ¹³C-MFA

A typical ¹³C-MFA experiment follows a structured workflow, from experimental design to data interpretation.

MFA_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Interpretation exp_design Experimental Design (Tracer Selection, Labeling Duration) cell_culture Cell Culture & Adaptation (Achieve Metabolic Steady State) exp_design->cell_culture labeling Isotope Labeling (Introduce D-Fructose-4,6-13C2) cell_culture->labeling quenching Metabolic Quenching (Rapidly Halt Metabolism) labeling->quenching extraction Metabolite Extraction quenching->extraction ms_analysis Mass Spectrometry (GC-MS or LC-MS) extraction->ms_analysis data_processing Data Processing (Determine Mass Isotopomer Distributions) ms_analysis->data_processing flux_estimation Flux Estimation (Computational Modeling) data_processing->flux_estimation interpretation Biological Interpretation flux_estimation->interpretation

Figure 1: General workflow for a ¹³C-Metabolic Flux Analysis experiment.

Detailed Experimental Protocols

Materials and Reagents
Reagent/MaterialSupplier ExampleCatalog Number ExampleNotes
D-Fructose-4,6-¹³C₂Cambridge Isotope Laboratories, Inc.CLM-10546Ensure high isotopic purity.
Cell Culture MediumVaries by cell type-Prepare without unlabeled fructose.
Fetal Bovine Serum (FBS)Varies by cell type-Dialyzed FBS is recommended to remove small molecules.
Solvents (Methanol, Acetonitrile, Water)LC-MS Grade-High purity is critical to reduce background noise.[8]
Derivatization Agent (e.g., MTBSTFA)Sigma-Aldrich375934For GC-MS analysis.
Step-by-Step Protocol: Cell Culture and Isotope Labeling

This protocol is designed for adherent mammalian cells but can be adapted for suspension cultures or other organisms.

  • Cell Seeding and Growth:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates or T-25 flasks) at a density that will ensure they reach the desired confluency (typically 70-80%) and are in the exponential growth phase at the time of the experiment.[9]

    • Culture cells in standard, unlabeled medium to achieve a metabolic steady state.[9]

  • Medium Switch and Labeling:

    • Aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled substrates.

    • Introduce the experimental medium containing D-Fructose-4,6-¹³C₂ as the primary carbon source. The concentration should be optimized based on the specific cell type and experimental goals.

    • Incubate the cells for a predetermined duration to achieve isotopic steady state. This time point must be empirically determined for each experimental system.[9] It is advisable to test multiple time points to confirm that the isotopic labeling of key metabolites has reached a plateau.[3]

  • Metabolic Quenching and Metabolite Extraction:

    • To halt metabolic activity instantly, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

    • Immediately add a pre-chilled extraction solvent, such as 80% methanol (-80°C), to the culture vessel.[10]

    • Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.[10]

    • Vortex the tubes and incubate at -20°C for at least 1 hour to precipitate proteins.

    • Centrifuge at maximum speed (e.g., >13,000 rpm) for 10-15 minutes at 4°C to pellet cell debris and proteins.[10]

    • Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube. This sample is now ready for downstream analysis.

Sample Preparation for Mass Spectrometry (GC-MS)

For many key metabolites in central carbon metabolism, Gas Chromatography-Mass Spectrometry (GC-MS) provides excellent separation and fragmentation for isotopomer analysis.[11]

  • Drying: Evaporate the metabolite extract to complete dryness using a vacuum concentrator or a gentle stream of nitrogen.[9]

  • Derivatization: To increase the volatility of polar metabolites, a derivatization step is necessary.[9]

    • Add a derivatization agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCl).

    • Incubate at a specific temperature (e.g., 70°C) for a defined time (e.g., 1 hour) to ensure complete derivatization.

  • Analysis: Transfer the derivatized sample to a GC-MS autosampler vial for analysis.

Data Acquisition and Analysis

Mass Spectrometry Analysis

The goal of the MS analysis is to determine the Mass Isotopomer Distribution (MID) for key metabolites. This refers to the relative abundance of each isotopologue (a molecule with a specific number of ¹³C atoms).

  • GC-MS Settings: Utilize an appropriate GC column and temperature gradient to separate the derivatized metabolites. In the mass spectrometer, operate in either scan mode to identify metabolites or selected ion monitoring (SIM) mode for targeted analysis with higher sensitivity.[12]

  • Data Acquisition: Collect the mass spectra for fragments of key metabolites that retain the carbon backbone.[13] For example, when analyzing amino acids, specific fragments are chosen that provide information about the labeling state of their precursor molecules from central carbon metabolism.[5][13]

Data Processing and Flux Estimation
  • MID Determination: The raw MS data must be corrected for the natural abundance of heavy isotopes (e.g., ¹³C, ²⁹Si) to accurately determine the fractional enrichment from the D-Fructose-4,6-¹³C₂ tracer.[9]

  • Computational Modeling: The corrected MIDs, along with a stoichiometric model of the relevant metabolic network and measured extracellular fluxes (e.g., fructose uptake, lactate secretion), are used as inputs for flux estimation software.[2][14]

    • Software Options: Several software packages are available for ¹³C-MFA, including INCA, METRAN, and OpenMebius.[4][15][16] These tools use iterative algorithms to find the set of metabolic fluxes that best reproduce the experimentally measured MIDs.

Visualizing the Metabolic Fate of D-Fructose-4,6-¹³C₂

The diagram below illustrates the initial steps of D-Fructose-4,6-¹³C₂ metabolism and how the ¹³C labels are incorporated into downstream pathways.

Fructose_Metabolism Fructose D-Fructose-4,6-13C2 F1P Fructose-1-Phosphate (13C at C4, C6) Fructose->F1P Fructokinase DHAP DHAP (13C at C3) F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Aldolase B G3P_from_DHAP Glyceraldehyde-3-Phosphate (13C at C3) DHAP->G3P_from_DHAP Triose Phosphate Isomerase G3P_from_Glyceraldehyde Glyceraldehyde-3-Phosphate (13C at C3) Glyceraldehyde->G3P_from_Glyceraldehyde Triose Kinase Glycolysis Glycolysis G3P_from_Glyceraldehyde->Glycolysis G3P_from_DHAP->Glycolysis TCA_Cycle TCA Cycle Glycolysis->TCA_Cycle PPP Pentose Phosphate Pathway Glycolysis->PPP

Figure 2: Metabolic fate of ¹³C labels from D-Fructose-4,6-¹³C₂.

Conclusion and Future Perspectives

Metabolic flux analysis using D-Fructose-4,6-¹³C₂ offers a nuanced view of cellular metabolism, providing quantitative insights that are unattainable with other 'omics' technologies. This approach is particularly valuable for investigating metabolic dysregulation in diseases such as cancer, non-alcoholic fatty liver disease, and diabetes. As analytical technologies and computational tools continue to advance, the precision and scope of ¹³C-MFA will expand, further solidifying its role as an indispensable tool in metabolic research and drug development.

References

  • MFA Suite™ | MFA Suite. (2014, January 11).
  • Agilent MassHunter VistaFlux Software: Track Metabolic Flux. Agilent.
  • Fructose Metabolism Mnemonic for USMLE. Pixorize.
  • Fructose Metabolism (Fructolysis): Steps and Importance. (2023, August 3). Microbe Notes.
  • Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease. (2022, November 4). PMC.
  • Accurate Assessment of Amino Acid Mass Isotopomer Distributions for Metabolic Flux Analysis. (2007, September 7). ACS Publications.
  • FRUCTOSE METABOLISM FROM A FUNCTIONAL PERSPECTIVE: IMPLICATIONS FOR ATHLETES. (2017). Sports Science Exchange, 30(174), 1-5.
  • Metabolomics Sample Pre-Processing and Development. Creative Proteomics.
  • Metabolomics Sample Preparation. Organomation.
  • High-resolution 13C metabolic flux analysis. (2019, October 15). PubMed.
  • METRAN - Software for 13C-metabolic Flux Analysis. MIT Technology Licensing Office.
  • Isotopomer measurement techniques in metabolic flux analysis II: mass spectrometry. (n.d.).
  • Sample preparation | Metabolomics. EMBL-EBI.
  • FRUCTOSE METABOLISM. (n.d.). Slideshare.
  • Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study. (n.d.).
  • Metabolic flux analysis. Wikipedia.
  • Rapid multi-omics sample preparation for mass spectrometry. (n.d.). PMC - NIH.
  • Preparation of cell samples for metabolomics. Mass Spectrometry Research Facility.
  • Molecular Aspects of Fructose Metabolism and Metabolic Disease. (2025, May 5). Clinician Resources.
  • FreeFlux: A Python Package for Time-Efficient Isotopically Nonstationary Metabolic Flux Analysis. (2023, August 10). ACS Synthetic Biology.
  • A guide to 13C metabolic flux analysis for the cancer biologist. (n.d.).
  • NMR-Based Metabolic Flux Analysis. Creative Proteomics MFA.
  • Overview of 13c Metabolic Flux Analysis. Creative Proteomics.
  • A Guide to 13 C Metabolic Flux Analysis for the Cancer Biologist. (n.d.).
  • C146-E312 Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. Shimadzu.
  • High Quality 13C metabolic flux analysis using GC-MS. RWTH Publications.
  • Quantitative 13C Metabolic Flux Analysis (MFA). Benchchem.
  • next phase in the development of 13C isotopically non-stationary metabolic flux analysis. (2021, September 30). Journal of Experimental Botany | Oxford Academic.
  • 13C Metabolic Flux Analysis. Institute of Molecular Systems Biology.
  • 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. (n.d.). PMC.
  • D-Fructose-13C2. MedchemExpress.com.
  • Fructose metabolism in humans – what isotopic tracer studies tell us. (2012, October 2).
  • GC-MS-Based Metabolic Flux Analysis. Creative Proteomics MFA.
  • D-Fructose (4,5-¹³C₂, 99%). Cambridge Isotope Laboratories.
  • Novel PET Tracer Maps Fructose Metabolism to Identify Cardiac and Neural Disorders. (2024, March 7). SNMMI.

Sources

Application Note: High-Resolution LC-MS/MS Quantitation of D-Fructose-4,6-13C2

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists requiring a robust, high-sensitivity protocol for the quantitation of D-Fructose-4,6-13C2 .

This specific isotopologue is a critical tool in metabolic flux analysis (MFA) and internal standardization because its labeling pattern (positions 4 and 6) allows for the precise differentiation of metabolic cleavage products—specifically distinguishing between the trioses formed during glycolysis (Glyceraldehyde-3-Phosphate vs. Dihydroxyacetone Phosphate).

Part 1: Strategic Overview & Analyte Profiling

The Analytical Challenge

Quantifying Fructose by LC-MS/MS presents two primary hurdles:

  • Isobaric Interference: Fructose (180.16 Da) is an isomer of Glucose and Galactose. Mass spectrometry alone cannot distinguish them if the parent ions are identical. Chromatographic separation is non-negotiable.

  • Ionization Efficiency: Neutral sugars ionize poorly. Negative electrospray ionization (ESI-) is the preferred mode, but it requires specific mobile phase modifiers to stabilize the deprotonated

    
     ion.
    
Analyte Specifications
  • Compound: D-Fructose-4,6-13C2

  • Molecular Formula:

    
    
    
  • Monoisotopic Mass: ~182.07 Da (Unlabeled Fructose: 180.06 Da)

  • Precursor Ion

    
    :  181.1 m/z
    
  • Key Application: Tracing the fate of carbons 4 and 6 during Aldolase-mediated cleavage in glycolysis.

Part 2: LC-MS/MS Method Development

Chromatographic Conditions (HILIC)

Reverse-phase (C18) chromatography fails to retain polar sugars. Hydrophilic Interaction Liquid Chromatography (HILIC) using an Amide-bonded stationary phase is the industry standard for resolving Fructose from Glucose.

ParameterConditionRationale
Column Waters XBridge BEH Amide (or equivalent)Amide phases prevent anomer splitting and offer superior selectivity for monosaccharides compared to bare silica.
Dimensions 100 mm x 2.1 mm, 2.5 µmBalances backpressure with resolution.
Mobile Phase A 80:20 Acetonitrile:Water + 0.1%

High organic content is required for HILIC retention.
Mobile Phase B 30:70 Acetonitrile:Water + 0.1%

Higher water content elutes the polar sugars.
Modifier 0.1% Ammonium Hydroxide (

)
Critical: High pH (>9) promotes deprotonation (

) and simplifies chromatograms by collapsing

anomers.
Flow Rate 0.2 - 0.4 mL/minStandard for ESI efficiency.
Column Temp 35°CElevated temperature improves peak symmetry for sugars.[1]
Mass Spectrometry Parameters (ESI-)

Fructose is detected in Negative Ion Mode . The specific labeling of carbons 4 and 6 alters the fragmentation pattern compared to unlabeled fructose.

Predicted Fragmentation Logic (The "Expertise" Pillar)

In negative mode collision-induced dissociation (CID), Fructose undergoes a retro-aldol cleavage between C3 and C4.

  • Unlabeled Fructose (179 m/z): Splits into a C1-C3 fragment (89 m/z) and a C4-C6 fragment (89/90 m/z).

  • D-Fructose-4,6-13C2 (181 m/z):

    • Fragment 1 (C1-C3): Contains carbons 1, 2, 3. None are labeled. Mass = 89.0 m/z .

    • Fragment 2 (C4-C6): Contains carbons 4, 5,[2] 6. Carbons 4 and 6 are

      
      .[2][3][4] Mass = 89 + 2 = 91.0 m/z .
      
MRM Transition Table

Note: Optimize Collision Energy (CE) on your specific instrument. Values below are typical for Triple Quadrupole systems (e.g., Sciex QTRAP or Agilent 6400).

AnalytePrecursor (Q1)Product (Q3)IDCE (eV)Mechanism
D-Fructose-4,6-13C2 181.1 89.0 Quantifier-15 to -20C1-C3 Cleavage (Unlabeled fragment)
D-Fructose-4,6-13C2 181.1 91.0 Qualifier 1-15 to -20C4-C6 Cleavage (Doubly Labeled fragment)
D-Fructose-4,6-13C2 181.1 163.1 Qualifier 2-10Neutral Loss of

D-Fructose (Native)179.189.0Reference-15Standard C1-C3 Cleavage

Part 3: Visualization of Fragmentation & Workflow

Mechanistic Fragmentation Pathway

The following diagram illustrates the retro-aldol cleavage specific to the 4,6-13C2 isotopologue, validating the MRM choices.

FructoseFragmentation Precursor Precursor: D-Fructose-4,6-13C2 [M-H]- = 181 m/z (Labels at C4, C6) Split Retro-Aldol Cleavage (C3-C4 Bond Break) Precursor->Split CID Fragmentation FragTop Fragment C1-C3 (Unlabeled) m/z = 89.0 Split->FragTop Top Half FragBot Fragment C4-C6 (13C at C4, C6) m/z = 91.0 Split->FragBot Bottom Half

Caption: Predicted negative-mode fragmentation of D-Fructose-4,6-13C2 showing the generation of unlabeled (89 m/z) and labeled (91 m/z) product ions.

Sample Preparation Workflow

Sugars are highly soluble in water but require organic precipitation to remove proteins from biological matrices (plasma/lysate).

SamplePrep Sample Biological Sample (Plasma/Cell Lysate) AddIS Add IS Spike (D-Fructose-4,6-13C2) Sample->AddIS Precip Protein Precipitation Add 3-4 Vol Cold Acetonitrile AddIS->Precip Centrifuge Centrifuge 14,000 x g, 10 min, 4°C Precip->Centrifuge Supernatant Collect Supernatant (Do NOT evaporate to dryness) Centrifuge->Supernatant Dilute Dilute 1:1 with Acetonitrile (match initial mobile phase) Supernatant->Dilute Inject Inject 2-5 µL onto HILIC-MS/MS Dilute->Inject

Caption: Optimized extraction protocol ensuring protein removal while maintaining high organic solvent content for HILIC compatibility.

Part 4: Experimental Protocols

Sample Preparation (Detailed)

Caution: Evaporating sugar solutions to complete dryness can lead to adsorption losses on glass surfaces or caramelization if heated.

  • Aliquot: Transfer 50 µL of sample (Plasma/Media) to a 1.5 mL tube.

  • Spike: Add 10 µL of D-Fructose-4,6-13C2 working standard (e.g., 10 µM in 80% ACN).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile (100%). Vortex vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Move supernatant to a clean vial.

  • Dilution (Crucial): If the initial sample was aqueous, the supernatant is now ~80% organic. This is compatible with the HILIC starting conditions. Do not inject 100% aqueous samples onto a HILIC column as it will destroy peak shape.

System Suitability & Validation Criteria

To ensure data integrity (Trustworthiness), the method must meet these checks before running samples:

  • Resolution Check: Inject a mix of Glucose and Fructose. Baseline resolution (

    
    ) must be achieved. Fructose typically elutes before Glucose on Amide columns.
    
  • Sensitivity: The S/N ratio for the LLOQ (Lower Limit of Quantitation) should be >10 using the 181 -> 89 transition.

  • Linearity:

    
     over the range of 0.5 µM to 500 µM.
    

Part 5: References

  • Waters Corporation. "HILIC Separation of Carbohydrates using BEH Amide Particle Technology." Application Note. Link

  • Agilent Technologies. "Analysis of sugars using an Agilent InfinityLab Poroshell 120 HILIC-Z column." Application Note 5994-0621EN. Link

  • ResearchGate (Methods Repository). "Fragmentation pathways of D-fructose in negative ion electrospray." Spectrometry Data. Link

  • Cayman Chemical. "D-Fructose-13C6 Product Insert & Applications." Technical Data Sheet. Link (Note: Used for general 13C-fructose handling properties).

Sources

Application Note: A Guide to Quantifying Glycolytic Flux with D-Fructose-4,6-¹³C₂ Isotopic Tracers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Static Metabolite Levels

Metabolic reprogramming is a cornerstone of numerous physiological and pathological states, including cancer, immunology, and neurodegeneration.[1] Glycolysis, a fundamental pathway for energy production and biosynthetic precursor generation, is often at the heart of these metabolic shifts. While traditional methods can measure the concentration of glycolytic intermediates, they provide only a static snapshot. To truly understand cellular metabolism, one must measure the rate of these reactions—the metabolic flux.[2]

Stable isotope tracing, coupled with mass spectrometry, has become the gold standard for quantifying metabolic flux.[3][4] This technique involves introducing a substrate labeled with a heavy isotope (like ¹³C) into a biological system and tracking its incorporation into downstream metabolites.[1] The pattern and extent of this label incorporation provide a dynamic view of pathway activity.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of a specifically designed tracer, D-Fructose-4,6-¹³C₂, to precisely quantify glycolytic flux. We will delve into the unique advantages of this tracer, provide detailed protocols from cell culture to data analysis, and explain the causality behind critical experimental choices.

The Rationale: Why D-Fructose-4,6-¹³C₂?

The choice of an isotopic tracer is critical and depends on the specific biological question.[1] While uniformly labeled [U-¹³C₆]glucose is common, it can be challenging to distinguish contributions from glycolysis versus the Pentose Phosphate Pathway (PPP), as both pathways share upstream intermediates.

D-Fructose offers a distinct advantage by entering the glycolytic pathway at a different point than glucose. In many cell types, particularly in the liver, fructose is phosphorylated to fructose-1-phosphate and then cleaved into dihydroxyacetone phosphate (DHAP) and glyceraldehyde, bypassing the key regulatory enzyme phosphofructokinase.[5] This direct entry into the lower half of glycolysis provides a more focused interrogation of this segment of the pathway.

The specific labeling of D-Fructose-4,6-¹³C₂ is the key innovation. As fructose is cleaved, the ¹³C labels on carbons 4 and 6 are transferred to the C1 position of DHAP and the C3 position of glyceraldehyde-3-phosphate (G3P), respectively. This results in two M+1 labeled triose phosphates that, upon condensation or further metabolism, produce uniquely labeled downstream intermediates. For instance, the resulting lactate will be predominantly M+1 labeled. This specific and predictable labeling pattern simplifies the interpretation of mass isotopomer distributions and enhances the precision of flux calculations compared to more complex patterns from other tracers.

Glycolysis_Fructose_Tracer cluster_upper_glycolysis Upper Glycolysis (Bypassed) cluster_fructose_entry Fructose Entry Point cluster_lower_glycolysis Lower Glycolysis & Flux Measurement Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP DHAP DHAP (M+1 from ¹³C₄) F16BP->DHAP Aldolase A GAP G3P (M+1 from ¹³C₆) F16BP->GAP Aldolase A Fructose D-Fructose-4,6-¹³C₂ F1P Fructose-1-P Fructose->F1P Fructokinase F1P->DHAP Aldolase B F1P->GAP Aldolase B DHAP->GAP PEP Phosphoenolpyruvate (M+1) GAP->PEP Pyruvate Pyruvate (M+1) PEP->Pyruvate Lactate Lactate (M+1) Pyruvate->Lactate

Figure 1. Metabolism of D-Fructose-4,6-¹³C₂ tracer. The tracer bypasses upper glycolysis, and its ¹³C labels are incorporated into DHAP and G3P, leading to M+1 labeled downstream metabolites like lactate.

Comprehensive Experimental Workflow & Protocols

A successful isotope tracing experiment relies on meticulous execution from start to finish. This workflow is designed to be a self-validating system, with quality control considerations built into each step.

Workflow A Phase 1: Cell Culture & Seeding B Phase 2: Isotopic Labeling (Introduce D-Fructose-4,6-¹³C₂) A->B C Phase 3: Rapid Quenching (Halt Metabolism) B->C D Phase 4: Metabolite Extraction C->D E Phase 5: Sample Preparation (Dry & Reconstitute) D->E F Phase 6: LC-MS/MS Analysis E->F G Phase 7: Data Processing (Peak Integration, MID Calculation) F->G H Phase 8: Flux Calculation & Interpretation G->H

Figure 2. High-level experimental workflow for quantifying glycolytic flux using ¹³C tracers.
Protocol 1: Cell Culture and Isotopic Labeling

Objective: To culture cells and introduce the D-Fructose-4,6-¹³C₂ tracer to achieve isotopic steady state.

Rationale: Achieving a pseudo-steady state, where the enrichment of ¹³C in key metabolites is stable, is crucial for accurate flux calculations. The duration of labeling must be optimized for the specific cell line and pathway; for glycolysis, this is often achieved within minutes to a few hours.

Materials:

  • Adherent cells of interest

  • Standard cell culture medium (e.g., DMEM)

  • Custom labeling medium: Glucose-free DMEM supplemented with dialyzed fetal bovine serum (dFBS) and a known concentration of D-Fructose-4,6-¹³C₂ (e.g., 10 mM).

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80-90% confluency on the day of the experiment. Plate extra wells for cell counting or protein quantification to normalize the final data.[6]

  • Incubation: Incubate cells under standard conditions (e.g., 37°C, 5% CO₂) until they reach the desired confluency.

  • Medium Exchange: 24 hours prior to the experiment, replace the medium with fresh standard culture medium to ensure nutrient levels are not depleted.[6]

  • Initiate Labeling: a. Aspirate the standard medium from the wells. b. Gently wash the cell monolayer once with 1 mL of pre-warmed PBS to remove residual unlabeled metabolites. c. Immediately add 1 mL of the pre-warmed labeling medium containing D-Fructose-4,6-¹³C₂.

  • Labeling Incubation: Return the plates to the incubator for the predetermined labeling period (e.g., 60 minutes). This time should be optimized based on pilot experiments to determine when isotopic steady state is reached.

Protocol 2: Metabolite Quenching and Extraction

Objective: To rapidly halt all enzymatic activity and efficiently extract polar metabolites.

Rationale: Glycolytic intermediates have high turnover rates.[6] Failure to instantly quench metabolism will lead to inaccurate measurements. The use of an ice-cold solvent mixture both halts enzymatic reactions and precipitates proteins and lipids, allowing for the clean extraction of small, polar metabolites.[7]

Materials:

  • Ice-cold PBS (4°C)

  • Ice-cold extraction solvent: HPLC-grade Methanol:Acetonitrile:Water (5:3:2 v/v/v) stored at -20°C.[7]

  • Cell scraper

  • Microcentrifuge tubes (1.5 mL)

Procedure:

  • Quenching: a. At the end of the labeling period, remove the plate from the incubator and immediately place it on ice. b. Aspirate the labeling medium. c. Quickly wash the cells with 1 mL of ice-cold PBS.[6]

  • Extraction: a. Aspirate the PBS wash. b. Add 400 µL of the ice-cold extraction solvent to each well.[6] c. Use a cell scraper to detach the cells into the solvent. d. Transfer the entire cell lysate/solvent mixture to a pre-chilled 1.5 mL microcentrifuge tube.

  • Lysis and Precipitation: a. Vortex the tubes vigorously for 30 seconds. b. Incubate at -20°C for at least 30 minutes to ensure complete protein precipitation.

  • Clarification: a. Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C. b. Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new, clean microcentrifuge tube. Avoid disturbing the protein pellet.

Analytical Methodology and Data Processing

Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred analytical platform due to its high sensitivity and ability to separate structurally similar metabolites.[6][8] A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended for its ability to resolve mass isotopologues with high accuracy.[9]

Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for separating the polar and often phosphorylated intermediates of glycolysis.[8]

Data Acquisition: Data can be acquired in full scan mode to capture all ions or using targeted methods like Multiple Reaction Monitoring (MRM) for enhanced sensitivity.[8] The table below lists key metabolites and their expected unlabeled masses.

MetaboliteFormulaExact Mass (M+0) [M-H]⁻Expected Labeled Mass (M+1) [M-H]⁻
Dihydroxyacetone-P (DHAP)C₃H₇O₆P169.0013170.0046
Glyceraldehyde-3-P (G3P)C₃H₇O₆P169.0013170.0046
3-Phosphoglycerate (3PG)C₃H₇O₇P184.9962186.0000
Phosphoenolpyruvate (PEP)C₃H₅O₆P166.9856167.9890
PyruvateC₃H₄O₃87.008788.0121
LactateC₃H₆O₃89.024490.0277

Data Processing:

  • Peak Integration: Integrate the chromatographic peaks for each mass isotopologue of interest (e.g., Lactate M+0, Lactate M+1, Lactate M+2, etc.).

  • Correction for Natural Abundance: The raw data must be corrected for the natural 1.1% abundance of ¹³C in nature. This is a critical step for accurate flux analysis and can be performed using established algorithms and software tools.

  • Mass Isotopomer Distribution (MID) Calculation: For each metabolite, calculate the fractional abundance of each isotopologue. For example, for lactate:

    • f(M+0) = Area(M+0) / [Area(M+0) + Area(M+1) + ...]

    • f(M+1) = Area(M+1) / [Area(M+0) + Area(M+1) + ...]

Flux Interpretation: From Data to Biological Insight

The corrected MID data provides a quantitative measure of the contribution of the D-Fructose-4,6-¹³C₂ tracer to each metabolite pool.

Flux_Logic The ratio of [Labeled] to [Unlabeled] in the metabolite pool is proportional to the relative rates of the fluxes (v_gly vs. v_other) contributing to that pool. cluster_input Input Carbon Sources cluster_output Measured Output (MID) Fructose D-Fructose-4,6-¹³C₂ (Labeled) MetabolitePool Metabolite Pool (e.g., Lactate) Fructose->MetabolitePool Glycolytic Flux (v_gly) Other Other sources (e.g., amino acids) (Unlabeled) Other->MetabolitePool Other Fluxes (v_other) Labeled Labeled Fraction (e.g., M+1 Lactate) MetabolitePool->Labeled Unlabeled Unlabeled Fraction (M+0 Lactate) MetabolitePool->Unlabeled

Figure 3. The logic of flux interpretation. The Mass Isotopomer Distribution (MID) reflects the relative contribution of different carbon sources to a metabolite pool.

A high fractional enrichment of M+1 lactate indicates a high rate of glycolysis relative to other pathways that produce lactate. By comparing the MIDs between different experimental conditions (e.g., control vs. drug-treated), one can robustly quantify changes in glycolytic flux. For instance, a 50% reduction in the M+1 lactate fraction after drug treatment directly implies a 50% inhibition of glycolysis from the fructose source.

Example Data Interpretation:

ConditionFractional Abundance of Lactate (M+1)Interpretation
Control Cells0.85 (85%)High glycolytic flux; 85% of the lactate pool is derived from the fructose tracer.
Drug-Treated Cells0.425 (42.5%)The drug inhibited glycolytic flux by 50% compared to the control.

Conclusion

Quantifying metabolic flux is essential for a deep understanding of cellular physiology and disease. The use of D-Fructose-4,6-¹³C₂ offers a targeted and precise method for interrogating the lower part of the glycolytic pathway. By following the detailed protocols and data analysis principles outlined in this application note, researchers can generate robust and reproducible data, enabling new insights into the dynamic regulation of glycolysis in their systems of interest.

References

  • Techniques to Monitor Glycolysis - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Exploiting high-resolution mass spectrometry for targeted metabolite quantification and 13 C-labeling metabolism analysis. (n.d.). WashU Medicine Research Profiles. Retrieved February 22, 2026, from [Link]

  • Gas Chromatography–Mass Spectrometry-Based 13 C-Labeling Studies in Plant Metabolomics. (n.d.). Springer Nature Experiments. Retrieved February 22, 2026, from [Link]

  • Characterization of rapid extraction protocols for high-throughput metabolomics - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. (n.d.). Frontiers. Retrieved February 22, 2026, from [Link]

  • Comprehensive metabolic modeling of multiple 13 C-isotopomer data sets to study metabolism in perfused working hearts. (n.d.). American Journal of Physiology-Heart and Circulatory Physiology. Retrieved February 22, 2026, from [Link]

  • Bayesian 13C-metabolic flux analysis of parallel tracer experiments in granulocytes. (2023, November 4). bioRxiv. Retrieved February 22, 2026, from [Link]

  • Stable Isotope Tracers for Metabolic Pathway Analysis. (n.d.). Springer Nature Experiments. Retrieved February 22, 2026, from [Link]

  • Metabolomics and Isotope Tracing. (n.d.). Du Lab @ West Virginia University. Retrieved February 22, 2026, from [Link]

  • Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. (2024, May 31). MDPI. Retrieved February 22, 2026, from [Link]

  • D-Fructose: Structure, Production, and Applications in Science and Industry. (2025, November 14). Amerigo Scientific. Retrieved February 22, 2026, from [Link]

  • A roadmap for interpreting 13C metabolite labeling patterns from cells. (n.d.). MIT Open Access Articles. Retrieved February 22, 2026, from [Link]

  • Fructose Metabolism from a Functional Perspective: Implications for Athletes. (n.d.). Taylor & Francis Online. Retrieved February 22, 2026, from [Link]

Sources

Application Note: High-Resolution Isotopomer Analysis of [1,2-13C2]-Fructose Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

Fructose metabolism (fructolysis) is distinct from glycolysis, primarily because it bypasses the rate-limiting phosphofructokinase (PFK) step, allowing for unregulated entry into the tricarboxylic acid (TCA) cycle and de novo lipogenesis. This bypass mechanism is a critical study point for metabolic diseases such as Non-Alcoholic Fatty Liver Disease (NAFLD).

While [U-13C6]-glucose is the gold standard for general flux, [1,2-13C2]-fructose is the precision tool for dissecting fructolysis. The specific utility of labeling carbons 1 and 2 lies in the cleavage mechanism of Aldolase B. Upon cleavage, the hexose is split into two trioses: Dihydroxyacetone phosphate (DHAP, containing C1-C3) and Glyceraldehyde (containing C4-C6).

  • Direct Fructolysis: Yields a distinct mix of M+2 (DHAP) and M+0 (Glyceraldehyde) trioses.

  • Gluconeogenic Recycling: If fructose is converted back to Glucose-6-Phosphate (G6P) and enters the Pentose Phosphate Pathway (PPP), the oxidative decarboxylation of C1 results in unique M+1 isotopomers in the resulting pentose pool.

This guide details the end-to-end workflow for extracting, derivatizing, and mathematically resolving the Isotopomer Distribution Vectors (IDVs) necessary to quantify these fluxes.

Experimental Protocol

Tracer Selection[1]
  • Compound: D-Fructose [1,2-13C2]

  • Isotopic Purity: >99 atom % 13C

  • Rationale: Provides a binary readout at the triose stage (M+2 vs M+0) and high sensitivity for detecting reverse flux through the PPP (loss of C1).

Sample Preparation (MOX-TMS Derivatization)

Gas Chromatography-Mass Spectrometry (GC-MS) requires volatile analytes. We utilize a two-step derivatization: Methoximation (MOX) to lock ring structures open, followed by Trimethylsilylation (TMS) to volatilize hydroxyl groups.[1]

Reagents:

  • MOX Reagent: Methoxyamine hydrochloride (20 mg/mL) in anhydrous pyridine.

  • Silylation Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) with 1% TMCS catalyst.[2]

Step-by-Step Workflow:

  • Metabolite Extraction: Perform cold methanol/water extraction on cell pellets or tissue.

  • Lyophilization: Dry supernatant completely in a speed-vac. Critical: Any residual water will hydrolyze the TMS reagent.

  • Methoximation:

    • Add 50 µL MOX reagent to the dried residue.

    • Incubate at 37°C for 90 minutes .

    • Mechanism:[1][3][4] Converts ketone/aldehyde groups to methoxime derivatives, preventing ring closure (tautomerization) and stabilizing

      
      -keto acids.[1]
      
  • Silylation:

    • Add 50 µL MSTFA + 1% TMCS.

    • Incubate at 37°C for 30 minutes .

    • Mechanism:[1][3][4] Replaces active hydrogens (-OH, -COOH, -NH) with -Si(CH3)3 groups.

  • Centrifugation: Spin down at 10,000 x g for 5 mins to remove particulates. Transfer supernatant to GC vials with glass inserts.

GC-MS Acquisition Parameters
  • Column: DB-35MS or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1 mL/min constant flow.

  • Inlet: Splitless mode, 270°C.

  • Mass Spec: Electron Impact (EI) at 70 eV.

  • Scan Mode: SIM (Selected Ion Monitoring) is preferred for sensitivity, but Full Scan (m/z 50-650) is required for initial IDV validation to ensure no interfering co-eluting peaks.

Theoretical Framework: From MID to IDV

Raw MS data provides the Mass Isotopomer Distribution (MID) , which is the abundance of ions at


, etc. However, this data is "contaminated" by the natural abundance of isotopes (e.g., naturally occurring 13C is ~1.1%, 29Si, 30Si, 18O).

To get the true metabolic label (IDV), we must mathematically "strip" the natural abundance.

The Correction Matrix Equation

The relationship between the measured intensity vector (


) and the true tracer-derived isotopomer vector (

) is linear:


Where


 is the correction matrix representing the probability of natural isotope occurrence for the specific molecular formula of the fragment being analyzed.

To solve for the true distribution (


), we invert the matrix:


Calculation Steps
  • Define Fragment Formula: Identify the specific chemical formula of the MS fragment (e.g., Lactate-TMS, m/z 219 is

    
     minus a methyl group -> 
    
    
    
    ).
  • Construct Matrix (

    
    ):  Use the polynomial expansion of natural abundances (C=1.109%, H=0.015%, Si=4.685%, etc.) to calculate the probability of an unlabeled molecule appearing as M+0, M+1, M+2 due to natural isotopes.
    
  • Normalize: Ensure

    
    .
    
  • Invert and Multiply: Apply the inverse matrix to the measured vector.

  • Thresholding: Set negative values (mathematical artifacts) to zero and re-normalize.

Metabolic Pathway Visualization[1][6]

The following diagram illustrates the carbon mapping of [1,2-13C2]-Fructose through fructolysis and the specific splitting event at Aldolase B.

FructoseMetabolism cluster_legend Carbon Fate Fructose Fructose [1,2-13C2] (Extracellular) F1P Fructose-1-Phosphate (C1, C2 Labeled) Fructose->F1P Fructokinase Aldolase Aldolase B (Cleavage) F1P->Aldolase DHAP DHAP (Contains C1-C3) Isotopomer: M+2 Aldolase->DHAP Top Half (C1-C3) GAP Glyceraldehyde (Contains C4-C6) Isotopomer: M+0 Aldolase->GAP Bottom Half (C4-C6) TriosePool Triose Phosphate Pool (Isomerization via TPI) DHAP->TriosePool GAP->TriosePool Kinase Pyruvate Pyruvate (M+0 / M+2 Mix) TriosePool->Pyruvate Glycolysis Lactate Lactate (Measurable Analyte) Pyruvate->Lactate LDH key Blue Nodes: Retain 13C Label Yellow Nodes: Lose 13C Label

Figure 1: Carbon atom transition map for [1,2-13C2]-Fructose. Note the distinct generation of M+2 (DHAP) and M+0 (GAP) species.

Data Interpretation & Quality Control

Expected Isotopomer Distributions (Table)

The table below summarizes the theoretical IDVs expected in the Triose pool (measured as Lactate or Alanine) assuming 100% tracer enrichment and no dilution.

MetaboliteFragment (TMS)Mass (m/z)Expected IDV (Direct Fructolysis)Interpretation
Lactate m/z 219 (M-15)M+0~50%Derived from C4-C6 (Glyceraldehyde)
M+1< 1%Indicates PPP recycling (loss of C1)
M+2~50%Derived from C1-C3 (DHAP)
Pyruvate m/z 174 (M-15)M+0~50%Same logic as Lactate
M+2~50%Same logic as Lactate
Self-Validating Checks (QC)

To ensure the protocol is working before calculating flux:

  • Unlabeled Control: Run a sample with natural glucose/fructose.

    • Pass Criteria: The calculated IDV for M+0 should be >98% (after matrix correction). If M+1/M+2 remains high, the correction matrix is invalid or integration is incorrect.

  • M+1 Abundance: In [1,2-13C2]-fructose experiments, a high M+1 signal in lactate suggests significant Gluconeogenesis -> Oxidative PPP flux. The loss of C1 (labeled) via CO2 leaves C2 (labeled) in the pentose, which eventually recycles to trioses. This is a biological finding, not an error, but must be distinguished from noise.

References

  • Jang, C., et al. (2018). "The Small Intestine Converts Dietary Fructose into Glucose and Organic Acids." Cell Metabolism.

    • Context: Establishes the physiological relevance of fructose isotope tracing in gut vs. liver.
  • Fernandez, C. A., et al. (1996). "Correction of 13C Mass Isotopomer Distributions for Natural Stable Isotope Abundance." Journal of Mass Spectrometry.

    • Context: The foundational mathematical method for the matrix correction algorithm described in Section 3.
  • Millard, P., et al. (2012). "IsoCor: Correcting MS data in isotope labeling experiments." Bioinformatics.

    • Context: Open-source software implement
  • Antoniewicz, M. R. (2015). "Methods and advances in metabolic flux analysis: a beginner’s guide." Current Opinion in Biotechnology.

    • Context: Comprehensive review of MFA principles and tracer selection strategies.[5]

  • Agilent Technologies. "TMS Derivatization for GC-MS." Agilent User Manuals.

    • Context: Standard operating procedure for the MOX-TMS derivatiz

Sources

Application Note: Mass Spectrometry Fragmentation Analysis of D-Fructose-4,6-¹³C₂ for Metabolic Flux Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Stable isotope labeling is a cornerstone of metabolic flux analysis (MFA), providing profound insights into the intricate network of cellular metabolism.[1][2] D-Fructose, a key intermediate in central carbon metabolism, and its isotopologues like D-Fructose-4,6-¹³C₂, are critical tracers for dissecting pathways such as glycolysis and the pentose phosphate pathway. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the analysis of D-Fructose-4,6-¹³C₂ using Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the rationale behind sample derivatization, present a robust protocol for oximation and trimethylsilylation, and elucidate the characteristic electron ionization (EI) fragmentation patterns. Understanding these patterns is paramount for accurately determining the isotopic enrichment in key fragments, which is essential for quantitative flux analysis.

Introduction: The Role of ¹³C-Labeled Fructose in Metabolic Research

Metabolic flux analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular metabolic reactions.[3] By introducing a substrate labeled with a stable, non-radioactive isotope like ¹³C, researchers can trace the path of carbon atoms through metabolic networks.[1][4] The resulting distribution of these isotopic labels in downstream metabolites, known as mass isotopomer distributions (MIDs), is measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2] This data, when integrated with a metabolic network model, allows for the calculation of fluxes that are otherwise unmeasurable.

D-Fructose-4,6-¹³C₂ is a specifically designed tracer where the carbon atoms at positions 4 and 6 are replaced with the heavy isotope ¹³C. This labeling pattern is particularly informative for several reasons:

  • Glycolysis: The cleavage of fructose-1,6-bisphosphate by aldolase yields two triose phosphates: dihydroxyacetone phosphate (DHAP, containing carbons 1-3) and glyceraldehyde-3-phosphate (GAP, containing carbons 4-6). Using D-Fructose-4,6-¹³C₂, the ¹³C labels are expected to be exclusively incorporated into GAP, allowing for precise tracking of its fate.

  • Pentose Phosphate Pathway (PPP): The entry of fructose-6-phosphate into the non-oxidative PPP involves transketolase and transaldolase reactions, which shuffle carbon backbones. The specific positions of the ¹³C labels in fructose allow for the deconvolution of these complex rearrangements.

Accurate MFA is critically dependent on the precise measurement of isotopic enrichment in specific fragments of the target metabolite. This requires a robust analytical method and a thorough understanding of the molecule's fragmentation behavior in the mass spectrometer.

The Analytical Challenge: Why Derivatization is Essential

Sugars like fructose are highly polar and non-volatile, making them fundamentally incompatible with Gas Chromatography (GC) analysis, as they would decompose at the high temperatures of the GC injector port.[5] To overcome this, a chemical modification process known as derivatization is necessary to increase their volatility and thermal stability.[6][7]

For sugars, a two-step derivatization is the most common and effective approach:

  • Oximation: This step targets the ketone group of fructose. Reacting fructose with an oximation reagent, such as hydroxylamine or methoxyamine, converts the carbonyl group into an oxime or methyloxime. This is crucial because it "locks" the sugar in its open-chain form, preventing the formation of multiple chromatographic peaks that would otherwise result from the sugar's ring-chain tautomerism in solution.[7][8]

  • Silylation: Following oximation, the numerous hydroxyl (-OH) groups are converted to trimethylsilyl (-OTMS) ethers using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[9][10] This step drastically reduces the molecule's polarity and increases its volatility, making it amenable to GC-MS analysis.

Experimental Protocol: GC-MS Analysis of D-Fructose-4,6-¹³C₂

This protocol describes a validated method for the derivatization and subsequent GC-MS analysis of fructose from biological samples.

3.1. Materials and Reagents

  • D-Fructose-4,6-¹³C₂ and unlabeled D-Fructose standards

  • Pyridine, silylation grade

  • Methoxyamine hydrochloride (MeOx·HCl)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Ethyl Acetate

  • Sample extracts (e.g., quenched and extracted cell culture metabolites)

  • GC-MS system equipped with an Electron Ionization (EI) source

3.2. Derivatization Procedure

  • Drying: Aliquot the aqueous metabolite extract into a GC vial insert and evaporate to complete dryness under a stream of nitrogen or using a vacuum concentrator. It is critical to ensure all water is removed, as silylation reagents are moisture-sensitive.[7]

  • Oximation: Prepare a 20 mg/mL solution of Methoxyamine hydrochloride in anhydrous pyridine. Add 50 µL of this solution to the dried sample. Cap the vial tightly.

  • Incubation 1: Vortex the vial to ensure the residue is fully dissolved. Incubate the mixture at 60°C for 45 minutes in a heating block or oven.

  • Cooling: Remove the vials and allow them to cool to room temperature.

  • Silylation: Add 80 µL of MSTFA + 1% TMCS to each vial. Cap tightly.

  • Incubation 2: Vortex briefly and incubate at 60°C for 30 minutes.

  • Final Sample: After cooling, the sample is ready for GC-MS analysis. The resulting derivative is the methyloxime, penta-trimethylsilyl ether of fructose.

3.3. GC-MS Instrumentation and Parameters

  • GC Column: A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent, is recommended.

  • Injector: 250°C, Splitless mode (or appropriate split ratio depending on concentration).

  • Oven Program: Initial temperature of 100°C, hold for 2 minutes. Ramp at 10°C/min to 300°C. Hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line: 280°C.

  • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

  • MS Analyzer: Scan mode from m/z 50 to 650 for qualitative analysis and identification. For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) of key fragments is preferred for higher sensitivity and specificity.[11]

3.4. Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_deriv Two-Step Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing start Metabolite Extract dry Evaporate to Dryness (N₂ Stream / Vacuum) start->dry oximation Add MeOx in Pyridine Incubate at 60°C dry->oximation silylation Add MSTFA + 1% TMCS Incubate at 60°C oximation->silylation inject Inject into GC-MS silylation->inject separation Chromatographic Separation inject->separation detection EI Fragmentation & MS Detection separation->detection spectra Acquire Mass Spectra detection->spectra mfa Calculate Mass Isotopomer Distributions for MFA spectra->mfa

Caption: Workflow for GC-MS analysis of ¹³C-labeled fructose.

Deciphering the Fragmentation Patterns

Under 70 eV electron ionization, the derivatized fructose molecule undergoes extensive and characteristic fragmentation. The resulting mass spectrum is a fingerprint that can be used for identification and structural analysis. For MFA, the goal is to identify fragments that contain specific portions of the original carbon backbone.

4.1. Key Fragmentation Pathways of Fructose-MeOx-TMS₅

The fragmentation of silylated sugars is dominated by cleavage of C-C bonds and rearrangements involving the TMS groups. For the methyloxime, penta-TMS derivative of fructose, several key fragment ions are consistently observed. The most informative fragments often arise from the cleavage of the carbon chain.

4.2. Predicted Fragmentation of D-Fructose-4,6-¹³C₂ Derivative

With the ¹³C labels at positions C4 and C6, the mass-to-charge ratio (m/z) of any fragment containing these carbons will be shifted by +1 (for fragments with either C4 or C6) or +2 (for fragments with both C4 and C6).

The diagram below illustrates the primary cleavage sites and the location of the ¹³C labels on the derivatized fructose backbone.

Caption: Key fragmentation points for derivatized D-Fructose-4,6-¹³C₂.

Data Interpretation: Key Fragments for MFA

The table below summarizes some of the most analytically useful fragment ions for the methyloxime, penta-TMS derivative of fructose and their expected m/z shifts for D-Fructose-4,6-¹³C₂. The exact m/z values can vary slightly based on the specific oxime derivative used (e.g., ethyloxime vs. methyloxime). The values presented here are for the commonly used methyloxime derivative.

Fragment Ion (m/z) Proposed Carbon Origin ¹³C Atoms Expected m/z for D-Fructose-4,6-¹³C₂ Notes
103C10103Represents the CH₂(OTMS)⁺ ion, useful for confirming C1 position.
205C1-C2 or C5-C60 or 1205, 206A common fragment in silylated sugars. The M+1 isotopologue will indicate labeling in the C5-C6 portion.
217C3-C4, C4-C5, etc.0 or 1217, 218Ion corresponding to [CH(OTMS)-CH(OTMS)]⁺. Its MID provides information on adjacent carbon labeling.
221C4-C62223A highly informative fragment resulting from C3-C4 cleavage, containing the entire labeled portion of the tracer.
307C1-C30307A major ion resulting from C3-C4 cleavage.[11] This fragment is expected to be unlabeled (M+0) and serves as an excellent internal reference.
319C3-C62321Results from cleavage between C2 and C3. This fragment contains both labeled carbons.
409C1-C41410Results from C4-C5 cleavage. Contains the ¹³C at position 4.

Analysis Strategy: For MFA, the relative abundances of the different mass isotopologues for each fragment ion are measured. For example, for the C4-C6 fragment (m/z 221), you would measure the intensity of the M+0 (m/z 221), M+1 (m/z 222), and M+2 (m/z 223) ions. For the D-Fructose-4,6-¹³C₂ tracer, the signal for this fragment should be almost entirely at m/z 223 (M+2). In contrast, the C1-C3 fragment (m/z 307) should show a natural abundance distribution around its M+0 peak. This differential labeling across fragments is what allows for the powerful calculations of metabolic flux.

Conclusion

The GC-MS analysis of ¹³C-labeled fructose is an indispensable tool for quantitative metabolic flux analysis. The methodology presented in this application note, combining a robust two-step derivatization with a detailed understanding of the subsequent EI fragmentation, provides a reliable framework for obtaining high-quality mass isotopomer data. By targeting key fragment ions that represent specific portions of the fructose carbon backbone, researchers can accurately trace the metabolism of D-Fructose-4,6-¹³C₂ and gain critical insights into the regulation of central carbon metabolism in various biological systems.

References

  • Toma, V., Fiume, A., & Vurro, M. (2022). Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease. Metabolites, 12(11), 1089. [Link]

  • Hiller, K. (2016). Metabolome-Wide Analysis of Stable Isotope Labeling—Is It Worth the Effort?. Frontiers in Physiology, 7. [Link]

  • Chokkathukalam, A., Kim, D. H., Barrett, M. P., Breitling, R., & Creek, D. J. (2014). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Bioanalysis, 6(4), 511–524. [Link]

  • Young, J. D. (2011). Isotopomer Measurement Techniques in Metabolic Flux Analysis II: Mass Spectrometry. Methods in Molecular Biology, 789, 91-111. [Link]

  • Struwe, W. B., & Pagel, K. (2021). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Chemical Reviews, 121(19), 11687-11728. [Link]

  • Restek Corporation. (2024, February 2). Overcome the Complexities of Analyzing for Sugars by GC-MS. Retrieved from [Link]

  • Guo, R., et al. (2010). Measurement of glucose and fructose in clinical samples using gas chromatography/mass spectrometry. Clinica Chimica Acta, 411(3-4), 224-229. [Link]

  • Koubaa, M., Thomasset, B., & Roscher, A. (2014). Quantifying 13C-labeling in free sugars and starch by GC-MS. Methods in Molecular Biology, 1090, 121-130. [Link]

  • ResearchGate. (n.d.). MS/MS analysis of hexose phosphates. Retrieved from [Link]

  • Ding, M. Y., & Ko, C. N. (2009). Confirmation and determination of sugars in soft drink products by IEC with ESI-MS. Chromatographia, 69(11-12), 1297-1301. [Link]

  • Breimer, M. E., Hansson, G. C., Karlsson, K. A., & Leffler, H. (1981). Electron ionization mass spectrometry for sequence analysis of glycosphingolipid mixtures by fractional evaporation in the ion source. Mass spectrometric evidence for an eleven-sugar glycolipid. FEBS letters, 124(2), 299-305. [Link]

  • Purdue University. (2011). Structural Analysis of Carbohydrates by Mass Spectrometry. Retrieved from [Link]

  • Alonso, A. P., et al. (2012). Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis. Analytical Biochemistry, 427(2), 150-157. [Link]

  • Restek Corporation. (2022, June 8). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Retrieved from [Link]

  • Koubaa, M., Thomasset, B., & Roscher, A. (2014). Quantifying ¹³C-labeling in free sugars and starch by GC-MS. Methods in Molecular Biology, 1090, 121-30. [Link]

  • Shimadzu. (n.d.). Analysis of Sugars in Foods Using Smart Metabolites Database. Retrieved from [Link]

  • MASONACO. (n.d.). Mono- and disaccharides (GC-MS). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Isotope Correction for D-Fructose-4,6-13C2

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Noise" in Your Signal

Welcome to the technical support center for metabolic flux analysis (MFA). If you are using D-Fructose-4,6-13C2 , you are likely investigating specific glycolytic fluxes, the pentose phosphate pathway, or aldolase activity.

However, raw Mass Spectrometry (MS) data is inherently "contaminated" by the natural abundance of heavy isotopes (e.g.,


C is naturally present at ~1.1%, 

O at ~0.2%). In a tracer experiment, this natural background distorts your signal.[1]
  • The Problem: Your tracer introduces a specific mass shift (M+2). However, natural

    
    C exists in the unlabeled carbons of your molecule and the labeled carbons of the background pool.
    
  • The Consequence: Without mathematical correction, you will overestimate enrichment, misinterpret metabolic recycling (M+3/M+4), and calculate erroneous flux rates.

This guide provides the rigorous methodology to "de-isotope" your data, isolating the biological tracer signal from the physical background.

Module 1: The Conceptual Framework

Before applying algorithms, you must understand what you are correcting.

The Anatomy of the Mass Spectrum

When you analyze D-Fructose-4,6-13C2 (or its downstream metabolites like Pyruvate or Lactate), you observe a Mass Isotopomer Distribution (MID) .

  • M+0 (Monoisotopic): Molecules with no heavy isotopes (all

    
    C).
    
  • M+1: Molecules with one heavy isotope. In an unlabeled sample, this comes purely from natural abundance (approx 1.1%

    
     Carbon count).
    
  • M+2:

    • Source A (Signal): Your tracer (D-Fructose-4,6-13C2).

    • Source B (Noise): Unlabeled molecules that statistically happen to have two natural

      
      C atoms (rare, but non-zero).
      
  • M+3:

    • Source A (Signal): Metabolic recycling (e.g., recombination of labeled fragments).

    • Source B (Noise): Your M+2 tracer molecule that also contains one natural

      
      C in a non-labeled position (e.g., at C1, C2, C3, or C5).
      
Visualization: The "Skew" Effect

The following diagram illustrates how natural abundance "smears" your clean tracer signal to higher masses.

G cluster_0 Ideal Tracer Signal (Theoretical) cluster_1 Observed Raw Spectrum (Reality) Pure_M0 M+0 (Unlabeled Pool) Obs_M0 M+0 Pure_M0->Obs_M0 Major Obs_M1 M+1 (Natural 13C) Pure_M0->Obs_M1 Natural Abundance Obs_M2 M+2 (Tracer + Noise) Pure_M0->Obs_M2 Rare Natural Doublet Pure_M2 M+2 (Tracer Pool) Pure_M2->Obs_M2 Major Obs_M3 M+3 (Tracer + Natural 13C) Pure_M2->Obs_M3 Skewing: Tracer + 1 Natural 13C

Caption: Figure 1. Natural abundance shifts intensity from the "True" isotopologue (M+2) to higher masses (M+3), creating false recycling signals.

Module 2: The Correction Protocol (Matrix Method)

The standard for correction is the Matrix Inversion Method (based on Fernandez et al., 1996 and Moseley, 2010). This method decouples the natural abundance contribution from the measured intensities.

Step 1: Define the Measured Vector ( )

Extract the raw areas (or intensities) for the full isotopologue cluster (M+0 to M+n) from your MS software. Normalize them so they sum to 1 (or 100%).



Step 2: Construct the Correction Matrix ( )

The matrix


 represents the theoretical natural abundance distribution for a molecule with the exact elemental formula  of your measured ion.
  • Crucial Note: If you use GC-MS with derivatization (e.g., TBDMS or MOX-TMS), you must include the carbons from the derivative tag in the formula.

    • Example: Fructose (C6H12O6) + Methoxime-TMS derivative

      
       The formula changes significantly.
      
  • The matrix columns represent the "pure" labeled states, and the rows represent how they split due to natural abundance.



  • 
    : Probability that a molecule with 
    
    
    
    labels appears at mass
    
    
    due to natural abundance.
Step 3: Solve for Corrected Intensities ( )

The relationship is linear:



To find the true distribution (


), you multiply the measured vector by the inverse  of the correction matrix:


Data Table: Example Correction

Hypothetical data for a C3 fragment (e.g., Pyruvate) derived from Fructose-4,6-13C2.

IsotopologueRaw Intensity (

)
Interpretation (Raw)Corrected Intensity (

)
Interpretation (Corrected)
M+0 0.50050% Unlabeled0.515 Higher (Raw lost to M+1)
M+1 0.050High background0.000 Pure Noise removed
M+2 0.400Tracer Signal0.480 True Tracer Enrichment
M+3 0.050Metabolic Recycling?0.005 Mostly skew from M+2

Module 3: Troubleshooting Workflow

Use this guide if your corrected data looks "wrong" (e.g., negative values or impossible enrichment).

Issue 1: Negative Fractional Abundances

Symptom: After correction, M+1 or M+3 shows a value like -0.02.

  • Cause A (Low Signal): The raw intensity was so close to the noise floor that subtracting the theoretical natural abundance pushed it below zero.

  • Cause B (Wrong Formula): You used the formula for "Fructose" (C6) but analyzed a "Fructose-TMS" fragment (C15+). The matrix

    
     was too small, underestimating the natural skew.
    
  • Solution:

    • Verify the exact elemental formula of the ion (not the neutral molecule).

    • Apply a "non-negative least squares" constraint (available in software like IsoCor) rather than simple matrix inversion.

Issue 2: Skewed M+1/M+2 Ratios

Symptom: The corrected M+2 is lower than expected, or M+1 remains high.

  • Cause: Tracer Purity. Your D-Fructose-4,6-13C2 is not 100% pure. It may contain 99%

    
    C, meaning 1% is 
    
    
    
    C at the label positions.
  • Solution: You must correct for Tracer Purity after or during natural abundance correction.

    • Protocol: Input the purity (e.g., 0.99) into your correction software. This adjusts the diagonal elements of Matrix

      
      .
      
Issue 3: Resolution Artifacts (High-Res MS)

Symptom: Using Orbitrap/FT-ICR, you see split peaks at M+1 (e.g.,


C isotope vs 

N or

H isotope).
  • Analysis: High-resolution MS can resolve the mass difference between a neutron in Carbon vs. Nitrogen.

  • Solution: Do not sum the peaks blindly.

    • If you can resolve the

      
      C peak from the background, you theoretically don't need to correct for non-C elements (H, N, O), but you still must correct for 
      
      
      
      C natural abundance
      .
    • Recommendation: Even with High-Res, use software (e.g., IsoCor or AccuCor ) that handles resolution-dependent correction.

Module 4: Computational Workflow Diagram

The following diagram outlines the decision process for correcting your Fructose-4,6-13C2 data.

Workflow Start Raw MS Data (.csv/.mzML) Check_Res Check Resolution: Can you distinguish 13C from 15N/2H? Start->Check_Res Low_Res Low Res (Quadrupole/Trap): Sum all isotopologues Check_Res->Low_Res No High_Res High Res (Orbitrap): Filter for 13C peaks only Check_Res->High_Res Yes Define_Formula Define Ion Formula: Include Derivative Tags! Low_Res->Define_Formula High_Res->Define_Formula Software Select Algorithm: IsoCor / AccuCor / PolyMID Define_Formula->Software Purity_Check Input Tracer Purity: (e.g., 99% 13C) Software->Purity_Check Output Corrected MID (Ready for Flux Analysis) Purity_Check->Output

Caption: Figure 2. Decision tree for selecting the correct parameters for Natural Abundance Correction (NAC).

Module 5: Frequently Asked Questions (FAQs)

Q1: My D-Fructose-4,6-13C2 data shows significant M+1 after correction. Why? A: This often indicates proton loss or hydride abstraction in the ion source (common in APCI or EI). If your ion is


, ensure your formula reflects the loss of one Hydrogen. If you calculate based on neutral mass, the matrix will be slightly off. Alternatively, check for co-eluting contaminants  in the chromatographic window.

Q2: Should I correct for natural abundance if I am only looking at the ratio of M+2/M+0? A: Yes. The M+0 peak is depleted by natural abundance (loss to M+1), and the M+2 peak is inflated by natural abundance (gain from M+0/M+1). The ratio will be mathematically incorrect without normalization.

Q3: Can I do this in Excel? A: For simple molecules, yes. You can use the MDIST function or hard-code the binomial expansion. However, for derivatized fragments (large


) or high-throughput data, manual Excel inversion is prone to error. We recommend open-source tools like IsoCor  (Millard et al., 2012) or AccuCor  (Su et al., 2017).

Q4: How does the specific [4,6-13C2] labeling pattern affect correction? A: The correction algorithm is generally blind to position (it only cares about mass). However, the position matters for fragmentation .

  • If you analyze the C1-C3 fragment (DHAP derived), it should be M+0 . Any M+1/M+2 there is likely natural abundance or scrambling.

  • If you analyze the C4-C6 fragment (GAP derived), it should be M+2 .

  • Tip: Use the specific fragments to validate your correction. If your corrected C1-C3 fragment shows 5% M+2, your correction (or your chromatography) is failing.

References

  • Fernandez, C. A., Des Rosiers, C., Previs, S. F., David, F., & Brunengraber, H. (1996). Correction of 13C mass isotopomer distributions for natural stable isotope abundance. Journal of Mass Spectrometry, 31(3), 255-262.

  • Moseley, H. N. (2010).[2] Correcting for the effects of natural abundance in stable isotope resolved metabolomics experiments involving ultra-high resolution mass spectrometry. BMC Bioinformatics, 11(1), 139.[2]

  • Millard, P., Letisse, F., Sokol, S., & Portais, J. C. (2012). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics, 28(9), 1294-1296.

  • Su, X., Lu, W., & Rabinowitz, J. D. (2017). Metabolite Spectral Accuracy on Orbitraps. Analytical Chemistry, 89(11), 5940–5948. (Basis for AccuCor).

  • Niu, X., et al. (2023). Construction and application of natural stable isotope correction matrix in 13C-labeled metabolic flux analysis. ResearchGate.[3][4]

Sources

preventing label scrambling during D-Fructose-4,6-13C2 extraction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: D-Fructose-4,6-¹³C₂ Isotope Tracing

Welcome to the technical support center for advanced isotopic analysis. This guide is designed for researchers, scientists, and drug development professionals utilizing D-Fructose-4,6-¹³C₂ in metabolic studies. Here, we address the critical challenge of preventing label scrambling during metabolite extraction, ensuring the integrity of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is "label scrambling" and why is it a concern with D-Fructose-4,6-¹³C₂?

A: Label scrambling refers to the redistribution of the ¹³C isotopes from their original positions (carbons 4 and 6) to other positions within the fructose molecule or to other metabolites. This is a significant issue because it can lead to misinterpretation of metabolic flux data, making it difficult to accurately trace the metabolic fate of fructose.

Q2: What are the primary causes of label scrambling during extraction?

A: Label scrambling can be caused by both enzymatic and chemical factors.

  • Enzymatic Activity: If metabolic enzymes are not immediately and completely denatured during extraction, they can continue to process the labeled fructose, leading to the redistribution of the ¹³C labels through various metabolic pathways.

  • Chemical Instability: The fructose molecule itself can be susceptible to isomerization under certain pH and temperature conditions, which can also result in the scrambling of the isotopic labels.

Q3: Can my choice of extraction solvent contribute to label scrambling?

A: Absolutely. The choice of solvent is critical. For instance, using a solvent that does not efficiently quench enzymatic activity can inadvertently promote label scrambling. Furthermore, the pH of the extraction solvent can influence the chemical stability of fructose.[1] Acidic conditions, such as the inclusion of formic acid, can aid in quenching enzymatic activity but must be carefully controlled to prevent acid-catalyzed degradation of metabolites.[2][3]

Q4: How can I be sure that my extraction protocol is effectively preventing label scrambling?

A: The best approach is to include a "zero-time" control in your experimental design. This involves adding the D-Fructose-4,6-¹³C₂ tracer to a sample that is immediately quenched and extracted. Analysis of this sample should show the ¹³C labels exclusively at the C4 and C6 positions. Any deviation from this indicates that your extraction protocol may be a source of label scrambling.

Troubleshooting Guide: Identifying and Resolving Label Scrambling

This section provides a systematic approach to troubleshooting unexpected isotopic distributions in your D-Fructose-4,6-¹³C₂ tracing experiments.

Issue 1: ¹³C Labels Detected on Carbons Other Than C4 and C6 in Fructose
  • Potential Cause A: Incomplete Quenching of Metabolism. If cellular metabolism is not halted instantaneously, enzymes in pathways like glycolysis, gluconeogenesis, and the pentose phosphate pathway can act on the labeled fructose.[4][5][6] For example, the reversible reactions in the later stages of glycolysis can lead to the redistribution of the ¹³C labels.

  • Troubleshooting Action:

    • Rapid Freezing: Immediately after your experimental endpoint, snap-freeze your biological samples in liquid nitrogen.[3][7] This is the most effective way to halt enzymatic activity.

    • Cold Extraction Solvents: Perform all subsequent extraction steps using pre-chilled solvents (-20°C to -80°C) and keep samples on ice or in a cooled centrifuge.[7][8]

  • Potential Cause B: Chemical Isomerization. Fructose can undergo isomerization to glucose and mannose, particularly under basic or neutral pH conditions. This process can lead to a shift in the positions of the ¹³C labels.

  • Troubleshooting Action:

    • pH Control: Maintain a slightly acidic pH (around 4-6) during extraction to minimize base-catalyzed isomerization.[9] The use of volatile acids like formic acid is recommended as they are compatible with mass spectrometry analysis.[2][9]

    • Temperature Control: Avoid exposing samples to high temperatures during extraction and sample processing, as heat can accelerate isomerization reactions.[10]

Issue 2: ¹³C Labels Detected in Other Metabolites in "Zero-Time" Controls
  • Potential Cause: Non-Enzymatic Label Exchange. In some instances, particularly with complex biological matrices, non-enzymatic reactions can occur that lead to the transfer of the ¹³C label to other molecules.

  • Troubleshooting Action:

    • Solvent Purity: Ensure that all solvents and reagents used for extraction are of high purity (e.g., LC-MS grade) to avoid contaminants that could catalyze side reactions.

    • Sample Matrix Evaluation: Consider performing a control experiment where the labeled fructose is added to the extraction solvent alone (without the biological sample) to rule out any solvent-induced artifacts.

Validated Experimental Protocols

To ensure the integrity of your isotopic labeling, we recommend the following validated protocols.

Protocol 1: Rapid Quenching and Extraction of Adherent Mammalian Cells

This protocol is designed to minimize metabolic activity post-harvest.[8][11]

  • Aspirate Media: Quickly remove the cell culture medium.

  • Wash: Immediately wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Quench: Add a sufficient volume of liquid nitrogen directly to the culture dish to flash-freeze the cells.[8]

  • Extraction: Before the liquid nitrogen completely evaporates, add 1 mL of pre-chilled (-80°C) 80% methanol containing 0.1 M formic acid.[2]

  • Scrape and Collect: Use a cell scraper to detach the cells into the methanol solution and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge: Centrifuge at maximum speed (>13,000 rpm) for 10-15 minutes at 4°C to pellet cell debris.[8]

  • Collect Supernatant: Carefully transfer the supernatant containing the extracted metabolites to a new tube for subsequent analysis.

Protocol 2: Extraction from Tissue Samples

For tissue samples, rapid inactivation of enzymes is paramount.[3]

  • Excise and Freeze: Immediately upon excision, snap-freeze the tissue sample using Wollenberger clamps pre-chilled in liquid nitrogen.[3]

  • Pulverize: While still frozen, pulverize the tissue into a fine powder using a liquid nitrogen-cooled mortar and pestle.[7]

  • Extraction: Transfer the frozen tissue powder to a tube containing a pre-chilled (-20°C) extraction solution (e.g., a mixture of methanol, acetonitrile, and water).[1]

  • Homogenize: Thoroughly homogenize the sample using a bead beater or similar device, ensuring the sample remains cold.

  • Centrifuge: Pellet the tissue debris by centrifugation at high speed and low temperature.

  • Collect Supernatant: Transfer the supernatant for analysis.

Data Interpretation and Visualization

Understanding the metabolic pathways that can lead to label scrambling is crucial for accurate data interpretation.

Metabolic Pathways of Fructose

D-fructose enters glycolysis after being converted to fructose-1-phosphate.[12] It is then cleaved into dihydroxyacetone phosphate (DHAP) and glyceraldehyde, which are further metabolized.[12][13] The reversibility of some glycolytic and gluconeogenic enzymes can lead to the re-synthesis of fructose-6-phosphate from triose phosphates, potentially scrambling the original ¹³C labels.[5]

Fructose_Metabolism D-Fructose-4,6-13C2 D-Fructose-4,6-13C2 Fructose-1-Phosphate Fructose-1-Phosphate D-Fructose-4,6-13C2->Fructose-1-Phosphate Fructokinase DHAP Dihydroxyacetone Phosphate Fructose-1-Phosphate->DHAP Aldolase B Glyceraldehyde Glyceraldehyde Fructose-1-Phosphate->Glyceraldehyde Aldolase B Glycolysis Glycolysis DHAP->Glycolysis Gluconeogenesis Gluconeogenesis DHAP->Gluconeogenesis Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate Glyceraldehyde->Glyceraldehyde-3-Phosphate Triose Kinase Glyceraldehyde-3-Phosphate->Glycolysis Glyceraldehyde-3-Phosphate->Gluconeogenesis Pentose_Phosphate_Pathway Pentose Phosphate Pathway Glycolysis->Pentose_Phosphate_Pathway

Caption: Metabolic fate of D-Fructose and potential scrambling pathways.

Recommended Analytical Workflow

A robust analytical workflow is essential for preserving the integrity of your isotopic labeling.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Harvest Cell/Tissue Harvest Quench Rapid Quenching (Liquid Nitrogen) Harvest->Quench Immediate Extract Cold Solvent Extraction (e.g., 80% Methanol) Quench->Extract Maintain Cold Chain Separate LC-MS or GC-MS Separation Extract->Separate Detect Mass Spectrometry Detection Separate->Detect Analyze Isotopologue Distribution Analysis Detect->Analyze

Caption: Recommended workflow for preventing label scrambling.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Quenching Temperature ≤ -80°C (Liquid Nitrogen)Rapidly halts enzymatic activity to prevent metabolic scrambling.[3][8]
Extraction Solvent 80% Methanol or Acetonitrile/Methanol/Water mixtureEfficiently extracts a broad range of polar metabolites.[1]
Extraction Temperature -20°C to -80°CMaintains the quenched state and minimizes chemical degradation.[7]
Extraction pH Slightly acidic (e.g., with 0.1 M Formic Acid)Improves enzyme denaturation and prevents base-catalyzed isomerization.[2][9]

References

  • MINAMS. 29 Pathways of Sugar Metabolism: Pentose Phosphate Pathway, Fructose, and Galactose Metabolism. [Link]

  • SiMeEx, a simplified method for metabolite extraction of adherent mammalian cells - PMC. (2022, December 21). National Center for Biotechnology Information. [Link]

  • Jack Westin. (2020, March 20). Glycolysis Gluconeogenesis And The Pentose Phosphate Pathway - MCAT Content. [Link]

  • Fructose metabolism connected to glycolysis, the pentose phosphate... - ResearchGate. [Link]

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  • Glycolysis / Pentose Phosphate Pathway - UTMB. [Link]

  • Ali, R. (2022, October 17). Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

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  • Troubleshooting for Possible Issues | Download Table - ResearchGate. [Link]

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  • Isotopologue analysis of sugar phosphates in yeast cell extracts by gas chromatography chemical ionization time-of-flight mass spectrometry | Request PDF - ResearchGate. (2025, August 6). [Link]

  • 60 questions with answers in ISOTOPE LABELING | Scientific method - ResearchGate. [Link]

  • Simultaneous Quantification of the Concentration and Carbon Isotopologue Distribution of Polar Metabolites in a Single Analysis by Gas Chromatography and Mass Spectrometry | Analytical Chemistry. (2021, June 1). ACS Publications. [Link]

  • Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study. (n.d.). SpringerLink. [Link]

  • Patti, G. J. (n.d.). Systems-Level Analysis of Isotopic Labeling in Untargeted Metabolomic Data by X13CMS - PMC. National Center for Biotechnology Information. [Link]

  • 13C Labeling of lactate from [U-13C]fructose or [U-13C]glucose in... | Download Scientific Diagram - ResearchGate. [Link]

  • Metabolism of fructose in B-cells: A 13 C NMR spectroscopy based stable isotope tracer study | Request PDF - ResearchGate. [Link]

  • Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models - bioRxiv. (2025, April 25). bioRxiv. [Link]

  • Calibration of isotopologue-specific optical trace gas analysers: a practical guide - AMT. (2018, November 15). Atmospheric Measurement Techniques. [Link]

  • FRUCTOSE METABOLISM FROM A FUNCTIONAL PERSPECTIVE: IMPLICATIONS FOR ATHLETES. (n.d.). [Link]

  • Write the mechanism for the base-catalyzed conversion of D-fructose to D-glucose and D-mannose. - Pearson. (2024, June 28). Pearson+. [Link]

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solving mass balance discrepancies in 13C fructose flux models

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 13C Fructose Flux Model Analysis

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals encountering mass balance discrepancies in ¹³C fructose metabolic flux analysis (MFA). Our goal is to equip you with the expertise to diagnose and resolve common issues, ensuring the accuracy and reliability of your flux maps.

Frequently Asked Questions (FAQs)

Q1: What is a mass balance discrepancy in the context of ¹³C flux analysis?

A mass balance discrepancy, or carbon imbalance, occurs when the total amount of ¹³C label introduced into a biological system (from the ¹³C-labeled fructose substrate) does not equal the sum of the ¹³C label recovered in all measured outputs. These outputs include secreted metabolites, intracellular metabolites, biomass components (like proteins, lipids, and nucleic acids), and gaseous products like CO₂. Essentially, some of the labeled carbon is "missing" or unaccounted for in the final analysis.

Q2: Why is achieving mass balance crucial for accurate flux calculations?

Achieving a closed carbon balance is a fundamental validation of your experimental system and analytical measurements. ¹³C-MFA is considered the gold standard for quantifying intracellular fluxes because it uses the distribution of isotopic labels to constrain a metabolic network model.[1][2] If a significant fraction of the carbon is unaccounted for, it implies one or more of the following critical errors:

  • Inaccurate Input Function: The model is being fed incorrect information about the amount of ¹³C entering the system.

  • Incomplete Output Measurement: Major metabolic fates of the fructose are not being measured.

  • Systematic Analytical Errors: The techniques used to measure isotopic enrichment are flawed.

Any of these issues will lead to a poor fit between the model and the data, resulting in unreliable and potentially erroneous flux estimations.[3][4]

Q3: What are the primary sources of carbon loss that can lead to mass balance errors?

The most common, and often overlooked, sinks for carbon are:

  • Carbon Dioxide (CO₂): Decarboxylation reactions in pathways like the Pentose Phosphate Pathway (PPP) and the TCA cycle release carbon as CO₂.[5] Unless captured and measured, this represents a significant loss of label.

  • Biomass: A substantial portion of the carbon substrate is used for anabolic processes to build proteins, lipids, nucleic acids, and carbohydrates. If the total carbon incorporated into biomass is not quantified, it creates a major gap in the mass balance.

  • Unmeasured Secreted Metabolites: Cells may secrete byproducts other than the primary ones being monitored. A broad extracellular metabolomic screen is often necessary to identify all carbon-containing outputs.

Q4: How does the choice of analytical platform (e.g., GC-MS vs. LC-MS) impact mass balance?

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools, but they have distinct strengths and weaknesses for ¹³C-MFA.[6][7]

FeatureGC-MSLC-MS
Metabolite Coverage Excellent for volatile and derivatized non-volatile compounds (e.g., amino acids, organic acids).Broader coverage of polar and non-polar compounds, including many central carbon metabolites, without derivatization.[6]
Fragmentation Electron Ionization (EI) provides stable, reproducible fragmentation patterns, which are crucial for positional isotope analysis.[8]Electrospray Ionization (ESI) is a softer technique, often resulting in less fragmentation, which can make isotopomer analysis more challenging for some molecules.
Sample Preparation Requires derivatization, which adds time and potential for analytical variability.[6]Often requires less complex sample preparation.
Robustness Generally considered highly robust and reproducible for targeted analysis.[6]Can be more susceptible to matrix effects, which can suppress or enhance ion signals, potentially skewing quantification.[9]

An incomplete picture of metabolite labeling due to platform limitations can contribute to mass balance issues. For comprehensive analysis, a combination of both techniques is often ideal.

Q5: What is isotopic steady state, and why is it important for mass balance?

Isotopic steady state is a condition where the isotopic labeling pattern of intracellular metabolites remains constant over time.[10][11] This indicates that the rate of label incorporation into each metabolite pool is balanced by the rate of its consumption. Most standard ¹³C-MFA models assume the system is at both metabolic and isotopic steady state.[11][12]

If the system has not reached isotopic steady state when samples are collected, the labeling patterns will be transient. This violates the core assumption of the model and will lead to inaccurate flux calculations and apparent mass balance discrepancies.[11] Achieving this state can be challenging in mammalian cells due to large metabolite pools and slow turnover.[11][13] In such cases, an Isotopically Non-Stationary MFA (INST-MFA) approach, which analyzes labeling time-courses, is required.[11][14]

Troubleshooting Guide: Diagnosing and Resolving Discrepancies

This section addresses specific problems you may encounter. Follow the diagnostic workflows to pinpoint and correct the source of your mass balance error.

Problem 1: Overall ¹³C recovery is significantly low across all measured outputs.

This common issue suggests a fundamental problem with either the carbon input function or the measurement of major carbon outputs.

cluster_start Start: Low ¹³C Recovery cluster_input Step 1: Validate Carbon Input cluster_output Step 2: Quantify Major Carbon Sinks cluster_end Resolution start Problem Identified A Verify ¹³C-Fructose Purity & Concentration start->A Check Input First B Analyze Media for Unlabeled Carbon Sources A->B If Purity is Confirmed C Measure ¹³C-CO₂ Evolution B->C If Media is Clean D Perform Biomass Hydrolysis & Analysis C->D If CO₂ is Low E Screen for Unmeasured Secreted Metabolites D->E If Biomass is Low end_node Correct Model Inputs & Re-run Flux Calculation E->end_node After All Outputs Measured cluster_start Start: Poor Goodness-of-Fit cluster_model Step 1: Evaluate Model Structure cluster_exp Step 2: Scrutinize Experimental Procedures cluster_end Resolution start High Chi-Squared Value A Are all relevant pathways included (e.g., glyoxylate shunt)? start->A Check Model First B Are reaction reversibilities correctly defined? A->B C Is metabolite compartmentalization (e.g., mitochondria vs. cytosol) considered? B->C D Was metabolism effectively quenched? C->D If Model is Sound E Was isotopic steady state truly reached? D->E If Quenching is Good F Are analytical measurements accurate (MIDs)? E->F end_node Refine Model & Re-validate Experimentally F->end_node Iterate

Caption: Decision tree for troubleshooting poor goodness-of-fit in flux estimation.

  • Step 1: Re-evaluate the Metabolic Model

    • Causality: A metabolic model is a hypothesis. A poor fit indicates the hypothesis is incorrect or incomplete. [3][15][16]The model may be missing key reactions or making false assumptions about reaction reversibility.

    • Actions:

      • Literature Review: Conduct a thorough review of the known metabolism for your specific cell type or organism. Are there alternative pathways for fructose metabolism that are not in your model?

      • Test Alternative Models: Use your experimental data to test models of increasing complexity. For example, add a previously omitted pathway or allow a key reaction to be reversible. Use statistical tests (e.g., a Chi-squared test) to determine if the new model provides a significantly better fit to the data. [4][15][17]

      • Compartmentalization: For eukaryotic cells, ensure your model accounts for separate metabolite pools in the cytosol and mitochondria, as this significantly impacts labeling patterns, especially in the TCA cycle.

  • Step 2: Validate the Quenching and Extraction Protocol

    • Causality: Metabolism is rapid. If enzymatic activity is not stopped almost instantly during sample collection, metabolite concentrations and their labeling patterns can change, leading to data that does not reflect the true in vivo state. [18][19]

    • Protocol: Validating Quenching Efficiency

      • Optimal Method: The most effective method for adherent cells is to rapidly aspirate the media and immediately add a freezing-cold quenching solution (e.g., -80°C 80% methanol). [19][20]For suspension cultures, rapid filtration followed by immediate immersion of the filter into the cold quenching solution is preferred. [19]

      • Avoid Pitfalls:

        • Do not wash cells with room temperature or even cold saline before quenching. This "cold shock" can cause metabolite leakage. [19]

        • Do not use dry ice for quenching, as CO₂ can dissolve and alter sample pH. [18]Snap-freezing in liquid nitrogen is the gold standard. [18]

  • Step 3: Empirically Determine Isotopic Steady State

    • Causality: As discussed in the FAQ, assuming steady state when it hasn't been reached is a major source of error. [11]This must be determined experimentally for your specific system.

    • Protocol: Time-Course Experiment

      • Initiate the ¹³C-fructose labeling experiment.

      • Collect cell samples at multiple time points (e.g., 0, 1, 4, 8, 12, 24 hours). The exact time points will depend on the doubling time of your cells.

      • Analyze the isotopic enrichment of several key intracellular metabolites (e.g., a glycolytic intermediate like fructose-1,6-bisphosphate, and a TCA cycle intermediate like citrate).

      • Plot the enrichment (% ¹³C) versus time. Isotopic steady state is reached at the time point after which the enrichment curves for all measured metabolites become flat. All future experiments should be harvested at or after this time point.

References

  • Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC. (2020, June 3). National Center for Biotechnology Information. [Link]

  • Metabolomics Quality Control, Reproducibility & Method Validation Guide. (2025, June 1). Arome Science. [Link]

  • Theoretical aspects of 13C metabolic flux analysis with sole quantification of carbon dioxide labeling. (2005, April 15). PubMed. [Link]

  • Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC. National Center for Biotechnology Information. [Link]

  • 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. (2015, December 25). MDPI. [Link]

  • Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC. (2022, November 4). National Center for Biotechnology Information. [Link]

  • Towards a metabolic and isotopic steady state in CHO batch cultures for reliable isotope-based metabolic profiling. (2009, February 15). PubMed. [Link]

  • Effective Quenching Processes for Physiologically Valid Metabolite Profiling of Suspension Cultured Mammalian Cells. ACS Publications. [Link]

  • Mass-spectrometry based metabolomics: an overview of workflows, strategies, data analysis and applications - PMC. (2025, May 26). National Center for Biotechnology Information. [Link]

  • Possible pitfalls of flux calculations based on (13)C-labeling. (2001, April 15). PubMed. [Link]

  • Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Agilent. [Link]

  • Isotopically non-stationary metabolic flux analysis of heterotrophic Arabidopsis thaliana cell cultures. (2023, January 9). Frontiers. [Link]

  • Qualitative and quantitative analysis/method validation in metabolomics. SlideShare. [Link]

  • Overview of different MFA methodologies. The relative speed of... ResearchGate. [Link]

  • I wonder how could I set the tracer concentration and isotopic stredy state during MFA? (2024, October 16). ResearchGate. [Link]

  • Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites. MDPI. [Link]

  • Overview of 13c Metabolic Flux Analysis. Creative Proteomics. [https://www.creative-proteomics.com/resource/overview-of-13c-metabolic-flux-analysis.htm]([Link] proteomics.com/resource/overview-of-13c-metabolic-flux-analysis.htm)

  • A comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. (2022, September 7). RSC Publishing. [Link]

  • A guide to 13 C metabolic flux analysis for the cancer biologist. (2018, April 16). PubMed. [Link]

  • 13C-Metabolic flux analysis of co-cultures: A novel approach - PMC. National Center for Biotechnology Information. [Link]

  • C146-E312 Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. Shimadzu. [Link]

  • Production 13C-labelled cellooligosaccharides for NMR studies on biomass degrading enzymes. Diva Portal. [Link]

  • 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. (2022, August 2). Frontiers. [Link]

  • Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PMC. National Center for Biotechnology Information. [Link]

  • Biomass Compositional Analysis Laboratory Procedures. National Renewable Energy Laboratory. [Link]

  • Biomass Pretreatment and Enzymatic Hydrolysis Dynamics Analysis Based on Particle Size Imaging - PMC. National Center for Biotechnology Information. [Link]

  • Validation-based model selection for 13 C metabolic flux analysis with uncertain measurement errors. (2022, April 11). PLOS. [Link]

  • Metabolic Flux Analysis with 13C-Labeling Experiments. 13cflux.net. [Link]

  • Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase - PMC. National Center for Biotechnology Information. [Link]

  • Determination of Structural Carbohydrates and Lignin in Biomass: Laboratory Analytical Procedure (LAP). National Renewable Energy Laboratory. [Link]

  • Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors. (2022, April 11). PubMed. [Link]

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Validation & Comparative

Technical Guide: Cross-Validation of D-Fructose-4,6-13C2 Data via GC-MS and NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Imperative of Cross-Validation

In high-fidelity metabolic flux analysis (MFA), the integrity of the tracer determines the validity of the model. D-Fructose-4,6-13C2 is a specialized tracer employed to dissect glycolytic flux from the pentose phosphate pathway (PPP) and to quantify triose phosphate cycling.

However, relying on a single analytical platform introduces specific risks:

  • GC-MS Risk: Derivatization artifacts (e.g., incomplete methoximation) and fragment ion overlap can skew Mass Isotopomer Distribution (MID) vectors.

  • NMR Risk: While quantitatively superior for positional assignment, NMR suffers from lower sensitivity and potential signal overlap from complex biological matrices.

This guide outlines a self-validating workflow where NMR confirms the positional purity and absolute enrichment of the tracer, while GC-MS provides the sensitivity required for intracellular flux modeling. The convergence of these two datasets is the only acceptable standard for publication-grade MFA.

Comparative Matrix: GC-MS vs. NMR for Labeled Fructose

FeatureGC-MS (Method: MOX-TMS)NMR (Method: 13C-IGATED)
Primary Output Mass Isotopomer Distribution (MID) vectors (M0, M1, M2...)Positional Isotopomer Analysis (Specific Carbon Enrichment)
Sensitivity High (pmol range). Suitable for intracellular extracts.Low (mM range). Suitable for media/extracellular fluids.
Specificity Low.[1] Cannot easily distinguish where the label is (C4 vs C6) without complex fragmentation modeling.High. Distinct chemical shifts for C4 (~70.5 ppm) and C6 (~64.0 ppm).
Sample Destructiveness Destructive (Derivatization required).Non-destructive.
Bias Source Natural abundance correction; Derivatization kinetics.Nuclear Overhauser Effect (NOE); Relaxation times (

).
Validation Role Quantification: Measures the fractional labeling of the metabolic pool.Qualitative Check: Confirms label retention at C4/C6 and absence of scrambling.

Deep Dive: Experimental Protocols

Protocol A: GC-MS Analysis via Methoximation-Silylation (MOX-TMS)

Objective: To determine the Mass Isotopomer Distribution (MID) of fructose and its downstream metabolites.

Rationale: Fructose exists as multiple tautomers in solution.[2] Direct silylation results in chromatograms with 4-5 peaks per sugar, diluting sensitivity. Methoximation locks the sugar in the open-chain form (syn/anti isomers), reducing complexity to two peaks.

Workflow:

  • Lyophilization: Dry 10-50 µL of sample (cell extract or media) to complete dryness in a glass insert. Critical: Moisture inhibits silylation.

  • Methoximation: Add 50 µL of Methoxyamine Hydrochloride in Pyridine (20 mg/mL). Incubate at 30°C for 90 minutes .

    • Mechanism:[3] Reacts with the ketone group at C2, preventing ring closure.

  • Silylation: Add 80 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). Incubate at 37°C for 30 minutes .

    • Mechanism:[3] Replaces active hydrogens (-OH) with TMS groups, increasing volatility.

  • Analysis: Inject 1 µL into GC-MS (Splitless mode).

    • Column: DB-5MS or equivalent (30m x 0.25mm).

    • Program: Hold 80°C (2 min)

      
       Ramp 10°C/min to 300°C.
      

Data Extraction: Monitor the specific ion clusters for Fructose-MOX-TMS.

  • Target Fragment: m/z 307 (Commonly used for quantification, representing the carbon skeleton minus specific TMS losses).

  • Validation Check: Ensure the ratio of Syn/Anti isomer peaks remains constant across samples.

Protocol B: Quantitative 13C-NMR Spectroscopy

Objective: To verify the specific labeling of C4 and C6 and calculate absolute enrichment.

Rationale: Standard proton-decoupled 13C NMR (CPD) generates signals with intensities influenced by NOE and relaxation times, making integration inaccurate. We use Inverse Gated Decoupling (IGATED) to suppress NOE, ensuring peak area is proportional to concentration.

Workflow:

  • Sample Prep: Dissolve 5-10 mg of labeled substrate (or lyophilized high-concentration extract) in 600 µL D₂O .

  • Internal Standard: Add 0.5 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for chemical shift referencing (

    
     0.0 ppm) and quantification.
    
  • Acquisition Parameters (Critical for Quantitation):

    • Pulse Sequence: zgig (Bruker) or equivalent inverse gated sequence.

    • Relaxation Delay (D1): Must be

      
       of the longest relaxing carbon (typically >10s for carbonyls, ~5s for sugar carbons). Set D1 = 20s  to be safe.
      
    • Scans: 256 - 1024 (depending on concentration).

    • Temperature: 298 K.

Data Interpretation:

  • Fructose C4 (Beta-Pyranose): ~70.5 ppm. Look for a singlet (or doublet if coupled to C5, but C5 is unlabeled here).

  • Fructose C6 (Beta-Pyranose): ~64.0 ppm.

  • Scrambling Check: If you see significant peaks at C1 (~64.9 ppm) or C2 (~98.6 ppm) above natural abundance (1.1%), the tracer is impure or metabolic scrambling has occurred.

Visualization of Workflows

Diagram 1: The Cross-Validation Workflow

This diagram illustrates how the two analytical streams converge to validate the metabolic model.

CrossValidation cluster_0 Sample Processing cluster_1 GC-MS Stream (Sensitivity) cluster_2 NMR Stream (Specificity) Sample Biological Sample (Media/Extract) Split Aliquot Split Sample->Split Deriv MOX-TMS Derivatization Split->Deriv D2O Dissolve in D2O + DSS Std Split->D2O GC_Acq GC-MS Acquisition (EI Source) Deriv->GC_Acq MID_Calc MID Calculation (M0, M1, M2...) GC_Acq->MID_Calc Validation DATA RECONCILIATION Do MIDs match Positional Sums? MID_Calc->Validation NMR_Acq 13C-IGATED NMR (Quant Mode) D2O->NMR_Acq Pos_Calc Positional Enrichment (C4 vs C6) NMR_Acq->Pos_Calc Pos_Calc->Validation

Caption: Dual-stream workflow ensuring that mass isotopomer data (GC-MS) is biologically validated by positional fidelity checks (NMR).

Diagram 2: Metabolic Fate of [4,6-13C2]Fructose

Understanding why we use this tracer is key to interpreting the data. The cleavage by Aldolase is the validation checkpoint.

MetabolicFate Fruc D-Fructose-4,6-13C2 (Input Tracer) FBP Fructose-1,6-Bisphosphate (Labeled at C4, C6) Fruc->FBP Phosphofructokinase Aldolase Aldolase (Cleavage Step) FBP->Aldolase DHAP DHAP (Contains C1, C2, C3) Unlabeled Aldolase->DHAP GAP GAP (Contains C4, C5, C6) Labeled at C4(C1 of GAP) & C6(C3 of GAP) Aldolase->GAP Validation Validation Logic: If C4/C6 are intact in Fructose, GAP will be M+2 (Double Labeled). If Scrambling occurred, GAP becomes M+1. GAP->Validation

Caption: The metabolic split of Fructose-1,6-BP. C4 and C6 both partition into GAP, creating a distinct M+2 signature in the triose pool.

Data Reconciliation: The "Handshake"

The final step is the mathematical reconciliation of the two datasets. You must verify that the Total Enrichment calculated by GC-MS matches the Sum of Positional Enrichments from NMR.

The Calculation
  • From GC-MS: Calculate the Fractional Carbon Enrichment (

    
    ).
    
    
    
    
    Where
    
    
    is the abundance of isotopomer
    
    
    and
    
    
    is the number of carbons.
  • From NMR: Calculate the Average Enrichment (

    
    ).
    
    
    
    
    (Assuming only C4 and C6 are labeled. If background is natural abundance, divide by total carbons).
Acceptance Criteria
  • Variance < 5%: The data is valid. Proceed to flux modeling.[4][5][6][7]

  • Variance > 5% (GC > NMR): Likely ion fragment overlap in GC-MS or under-relaxation in NMR. Action: Increase NMR D1 delay.

  • Variance > 5% (NMR > GC): Likely incorrect background subtraction in GC-MS. Action: Re-run standard curves.

References

  • Zamboni, N., Fendt, S. M., Rühl, M., & Sauer, U. (2009).[5] 13C-based metabolic flux analysis.[1][4][5][6][8][9][10][11][12][13] Nature Protocols, 4(6), 878–892.[5] [Link]

  • Lane, A. N., Fan, T. W. M., & Higashi, R. M. (2008). Isotopomer-based metabolomic analysis by NMR and mass spectrometry. Methods in Cell Biology, 84, 541–588. [Link]

  • Antoniewicz, M. R. (2013).[7] 13C metabolic flux analysis: optimal design of isotopic labeling experiments. Current Opinion in Biotechnology, 24(6), 1116–1121. [Link][12]

  • Kovacevic, A., et al. (2016). Determination of 13C-labeling patterns in endogenous metabolites from single-species and mixed-species cultures. Analytical Chemistry, 88(6), 3315–3323. [Link]

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The Gold Standard for Fructose Quantification: A Comparative Guide to D-Fructose-4,6-13C2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in metabolomics, nutritional science, and clinical diagnostics, the accurate quantification of D-fructose is paramount. As a key monosaccharide implicated in a range of metabolic processes and diseases, its precise measurement in complex biological matrices is a significant analytical challenge. This guide provides an in-depth technical comparison of internal standards for fructose quantification, with a focus on the superior performance of D-Fructose-4,6-13C2 in isotope dilution mass spectrometry (ID-MS). We will explore the theoretical underpinnings, present a detailed experimental protocol, and offer a data-driven comparison with alternative standards, underscoring the principles of scientific integrity and analytical robustness.

The Imperative for an Ideal Internal Standard in Mass Spectrometry

Quantitative analysis by mass spectrometry, particularly when dealing with complex biological samples, is susceptible to variations that can compromise accuracy and precision. These variations can arise from multiple sources, including sample preparation (e.g., extraction efficiency), chromatographic separation, and ionization efficiency in the mass spectrometer (i.e., matrix effects). The purpose of an internal standard (IS) is to compensate for these variables. An ideal IS is a compound that behaves chemically and physically identically to the analyte of interest throughout the entire analytical workflow but is distinguishable by the mass spectrometer.[1]

Stable isotope-labeled (SIL) compounds are widely recognized as the gold standard for internal standards in mass spectrometry.[2] By incorporating heavier, non-radioactive isotopes such as Carbon-13 (¹³C) or Deuterium (²H), the SIL IS has a higher mass than the native analyte. When a known amount of the SIL IS is spiked into a sample at the earliest stage of preparation, the ratio of the analyte's signal to the IS's signal remains constant, regardless of sample loss or variations in instrument response. This allows for highly accurate and precise quantification.

D-Fructose-4,6-13C2: A Superior Choice for Fructose Quantification

While both deuterated and ¹³C-labeled fructose are used as internal standards, there are fundamental physicochemical reasons why ¹³C-labeled standards, such as D-Fructose-4,6-13C2, offer superior analytical performance.

The Drawbacks of Deuterated Standards

Deuterated standards, while often less expensive to synthesize, present several potential challenges:

  • Chromatographic Isotope Effect: The significant mass difference between hydrogen (¹H) and deuterium (²H) can lead to differences in physicochemical properties. This can cause the deuterated standard to elute at a slightly different retention time than the native analyte during liquid chromatography (LC).[3][4] This chromatographic shift means the analyte and the IS are not experiencing the exact same matrix effects at the same time, which can lead to inaccurate quantification.[3]

  • Isotopic Instability: Deuterium atoms, particularly those on hydroxyl (-OH) groups, can be susceptible to back-exchange with protons from the solvent.[1][4] This can lead to a loss of the isotopic label and a decrease in the internal standard's signal, compromising the accuracy of the results.

  • Different Fragmentation Patterns: The difference in bond energies between C-H and C-D bonds can sometimes lead to different fragmentation patterns in the mass spectrometer, which can complicate method development.

The Advantages of ¹³C-Labeled Standards

D-Fructose-4,6-13C2, with two ¹³C atoms incorporated into the stable carbon backbone, overcomes the limitations of deuterated standards:

  • Co-elution with Analyte: The small mass difference between ¹²C and ¹³C results in virtually identical physicochemical properties. This ensures that D-Fructose-4,6-13C2 co-elutes perfectly with native fructose, providing the most accurate compensation for matrix effects and ionization suppression.[1][5]

  • Isotopic Stability: The ¹³C labels are integrated into the carbon skeleton of the molecule and are not susceptible to exchange, ensuring the integrity of the internal standard throughout the analytical process.[1]

  • Identical Chemical Behavior: D-Fructose-4,6-13C2 exhibits the same extraction recovery and chemical reactivity as unlabeled fructose, making it an ideal tracer for the entire analytical workflow.

The following diagram illustrates the principle of isotope dilution mass spectrometry using a stable isotope-labeled internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Biological Sample (Unknown Fructose Concentration) B Spike with known amount of D-Fructose-4,6-13C2 (IS) A->B C Extraction, Cleanup, and Derivatization (optional) B->C D LC Separation (Co-elution of Fructose and IS) C->D E Mass Spectrometry Detection (Separate signals for Fructose and IS) D->E F Data Processing E->F G Quantification (Ratio of Fructose to IS signal) F->G

Caption: Workflow for Fructose Quantification using Isotope Dilution Mass Spectrometry.

Experimental Protocol: Quantification of Fructose in Human Plasma

This protocol provides a robust method for the quantification of fructose in human plasma using D-Fructose-4,6-13C2 as an internal standard with LC-MS/MS.

Materials and Reagents
  • D-Fructose (≥99% purity)

  • D-Fructose-4,6-13C2 (≥99% purity, isotopic purity ≥99%)

  • LC-MS grade water, acetonitrile, and methanol

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

Preparation of Standards and Solutions
  • Fructose Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of D-fructose in 10 mL of water.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of D-Fructose-4,6-13C2 in 1 mL of water.

  • Working Internal Standard Solution (10 µg/mL): Dilute the IS stock solution 1:100 with 50:50 (v/v) acetonitrile:water.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the fructose stock solution in a surrogate matrix (e.g., charcoal-stripped plasma or a suitable buffer) to cover the expected concentration range of the samples.

Sample Preparation
  • Thaw plasma samples on ice.

  • To 50 µL of each plasma sample, calibration standard, and quality control (QC) sample, add 10 µL of the working internal standard solution (10 µg/mL).

  • Vortex briefly to mix.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of 50:50 (v/v) acetonitrile:water.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: UPLC system

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient suitable for the separation of polar compounds like fructose.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions:

    • Fructose: Precursor ion (m/z) 179.1 → Product ion (m/z) 89.1

    • D-Fructose-4,6-13C2: Precursor ion (m/z) 181.1 → Product ion (m/z) 90.1

Data Analysis and Quantification
  • Construct a calibration curve by plotting the peak area ratio of fructose to D-Fructose-4,6-13C2 against the concentration of the calibration standards.

  • Use a linear regression model with a 1/x or 1/x² weighting to fit the calibration curve.

  • Determine the concentration of fructose in the unknown samples by interpolating their peak area ratios from the calibration curve.

Performance Comparison: D-Fructose-4,6-13C2 vs. Alternatives

The choice of internal standard has a direct impact on the quality of the analytical data. The following table provides a comparative summary of the expected performance characteristics of D-Fructose-4,6-13C2 against a deuterated fructose standard and a non-isotope labeled structural analog.

Performance Parameter D-Fructose-4,6-13C2 Deuterated Fructose (e.g., Fructose-d7) Structural Analog (e.g., Mannitol)
Co-elution Excellent (Identical retention time)Poor to Fair (Potential for chromatographic shift)Poor (Different retention time)
Matrix Effect Compensation Excellent Good to Fair (Dependent on degree of chromatographic shift)Poor
Isotopic Stability Excellent (No back-exchange)Fair to Good (Potential for back-exchange)Not Applicable
Accuracy Excellent Good (Can be compromised by isotope effects)Fair (Cannot correct for analyte-specific variations)
Precision Excellent Good Fair

Method Validation: Ensuring Trustworthy Results

A robust analytical method requires rigorous validation to ensure its performance is reliable and fit for purpose. The validation of the described method should be performed in accordance with guidelines from regulatory bodies such as the FDA and ICH.[6][7]

The following diagram outlines the key parameters for bioanalytical method validation.

G center Method Validation A Accuracy center->A B Precision center->B C Selectivity/ Specificity center->C D Linearity & Range center->D E Limit of Quantification (LOQ) center->E F Recovery center->F G Stability center->G H Matrix Effect center->H

Caption: Key Parameters for Bioanalytical Method Validation.

The following table summarizes the typical acceptance criteria for these validation parameters.

Validation Parameter Acceptance Criteria
Accuracy The mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).[8]
Precision The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[8]
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples.
Linearity Correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable accuracy and precision.
Recovery Consistent and reproducible, but does not need to be 100%.
Stability Analyte should be stable in the matrix under expected conditions (freeze-thaw, short-term, long-term).
Matrix Effect Assessed to ensure that the matrix does not interfere with the quantification.

Conclusion

The use of a stable isotope-labeled internal standard is indispensable for accurate and precise quantification of fructose in complex matrices by LC-MS/MS. While both deuterated and ¹³C-labeled standards are available, the inherent physicochemical properties of ¹³C-labeled compounds make them the superior choice. D-Fructose-4,6-13C2 offers the ideal characteristics of an internal standard: perfect co-elution with the native analyte, excellent isotopic stability, and identical chemical behavior. By mitigating the risks of chromatographic isotope effects and label exchange associated with deuterated standards, D-Fructose-4,6-13C2 enables researchers to generate highly reliable and defensible quantitative data. For any laboratory committed to the highest standards of scientific integrity and analytical accuracy in metabolic research, D-Fructose-4,6-13C2 represents the gold standard for fructose quantification.

References

  • Petterson, D. S., et al. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. Carbohydrate Polymers, 303, 120456. [Link]

  • Romspray, A., et al. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry, 86(13), 6496-6504. [Link]

  • ResearchGate. (2013). Which internal standard? Deuterated or C13 enriched?. Retrieved from [Link]

  • Greibe, E., et al. (2022). Development and validation of an LC–MS/MS method for the quantification of artificial sweeteners in human matrices. Biomedical Chromatography, 36(6), e5350. [Link]

  • Romer, Labs. (n.d.). The Advantage of Fully Stable C13 Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. Retrieved from [Link]

  • Liaw, L., et al. (2012). Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques, 3(6). [Link]

  • Wang, J., et al. (2021). Development and validation of a quantitative ultra performance LC ® hydrophilic interaction liquid chromatography MS/MS method to measure fructose and sorbitol in human plasma. Bioanalysis, 13(15), 1185-1198. [Link]

  • van der Made, T. K., et al. (2020). Development and validation of a UPLC-MS/MS method to quantify fructose in serum and urine. Clinical Chemistry and Laboratory Medicine (CCLM), 58(11), 1859-1867. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Ntaflos, A. H., et al. (2018). A mass spectrometric study of glucose, sucrose, and fructose using an inductively coupled plasma and electrospray ionization. Journal of Analytical Atomic Spectrometry, 33(1), 119-127. [Link]

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150. [Link]

  • Diepeveen-de Bruin, M., et al. (2023). Development and validation of a UPLC-MS/MS method for the quantification of sugars and non-nutritive sweeteners in human urine. Journal of Chromatography B, 1222, 123701. [Link]

  • Angel, P. M., & Orlando, R. (2007). A multidimensional mass spectrometry-based workflow for de novo structural elucidation of oligosaccharides from polysaccharides. Journal of the American Society for Mass Spectrometry, 18(9), 1696-1708. [Link]

  • Clark, J. (2022). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]

  • Li, L., et al. (2024). Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate. Molecules, 29(3), 675. [Link]

Sources

Comparative Guide: Reproducibility of Metabolic Flux Data Using D-Fructose-4,6-13C2

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

In the landscape of metabolic flux analysis (MFA), the choice of tracer dictates the resolution of the biological picture.[1] While [U-13C6]-Glucose remains the "gold standard" for global flux estimation, it acts as a blunt instrument, often obscuring the fine-grain dynamics of triose phosphate cycling and the non-oxidative Pentose Phosphate Pathway (PPP).

D-Fructose-4,6-13C2 represents a high-precision "scalpel." Unlike uniformly labeled tracers, this specific isotopomer is engineered to probe the symmetry of the aldolase reaction and the equilibration of the triose phosphate pool. By labeling specific carbons that partition asymmetrically during cleavage, researchers can mathematically decouple glycolytic flux from pentose cycling with superior reproducibility in systems where fructose is a primary substrate (e.g., hepatic fructolysis or fructose-driven tumorigenesis).

The Core Mechanism: Why 4,6-13C2?

The utility of D-Fructose-4,6-13C2 hinges on the atom mapping during the aldolase cleavage of Fructose-1,6-bisphosphate (F1,6BP):

  • The Input: Fructose-1,6-bisphosphate is labeled at C4 and C6 .

  • The Cleavage (Aldolase): F1,6BP splits into two trioses:

    • DHAP (Top half, C1-C3): Contains original C1, C2, C3. Result: Unlabeled.

    • GAP (Bottom half, C4-C6): Contains original C4, C5, C6. Result: Doubly Labeled.

  • The Readout:

    • The Glyceraldehyde-3-Phosphate (GAP) produced carries the label at its C1 (aldehyde) and C3 (phosphate) positions.

    • Crucial Differentiator: If Triose Phosphate Isomerase (TPI) is fully active, the label equilibrates to DHAP. If TPI is rate-limiting or if there is channeling, the label distribution remains asymmetric. [U-13C] tracers cannot detect this asymmetry because both fragments are fully labeled.

Part 2: Comparative Analysis

The following table contrasts D-Fructose-4,6-13C2 with the most common alternatives.

Table 1: Tracer Performance Matrix
FeatureD-Fructose-4,6-13C2 (The Specialist)[U-13C6]-Glucose (The Standard)[1,2-13C2]-Glucose (The PPP Standard)
Primary Application Triose cycling, Aldolase symmetry, Fructolysis vs. Glycolysis.Global carbon mapping, TCA cycle anaplerosis.Oxidative PPP flux (CO2 release).
Triose Resolution High: Distinguishes GAP (labeled) from DHAP (unlabeled) origin.Low: Both GAP and DHAP are uniformly labeled (M+3).Medium: Produces M+1/M+2 fragments, but complex scrambling.
PPP Sensitivity High (Non-Oxidative): Labels retained in specific pentose fragments.Low: Dilution of label makes specific pathway attribution difficult.High (Oxidative): C1 is lost as CO2; M+1 ratio indicates flux.
Reproducibility Risk Moderate: Requires high-sensitivity MS (M+2 detection).Low: Strong M+6 signals are easy to detect.Low: Well-established models exist.
Cost Efficiency Lower (Targeted synthesis).High (Commodity chemical).Moderate.

Part 3: Visualization of Metabolic Fate[2]

The following diagram illustrates the atom mapping of D-Fructose-4,6-13C2 compared to [U-13C] Glucose, highlighting the unique asymmetry generated after aldolase cleavage.

MetabolicFate cluster_legend Legend L1 Labeled Carbon (13C) L2 Unlabeled Carbon (12C) Fruc D-Fructose-4,6-13C2 (Input Tracer) F16BP Fructose-1,6-BP (Labeled at C4, C6) Fruc->F16BP Phosphorylation Aldolase Aldolase Cleavage F16BP->Aldolase DHAP DHAP (C1-C3) UNLABELED Aldolase->DHAP Top Half (C1-C3) GAP GAP (C4-C6) LABELED (C1, C3) Aldolase->GAP Bottom Half (C4-C6) Pyruvate Pyruvate Pool (Mixed Labeling) DHAP->Pyruvate TPI Triose Phosphate Isomerase (TPI) GAP->TPI Equilibration GAP->Pyruvate Glycolysis TPI->DHAP

Figure 1: Atom mapping of D-Fructose-4,6-13C2. Note that Aldolase cleavage results in one unlabeled triose (DHAP) and one doubly labeled triose (GAP), creating a unique asymmetry for flux calculation.

Part 4: Validated Experimental Protocol

To ensure reproducibility, the experimental workflow must prevent "back-flux" scrambling during the quenching phase. The following protocol is optimized for LC-MS/MS analysis of anionic metabolites (sugar phosphates).

Phase 1: Tracer Incubation
  • Cell Culture: Seed cells (e.g., HepG2 or HuH7 for fructolysis studies) in 6-well plates.

  • Starvation: Wash cells 2x with PBS and incubate in glucose/fructose-free DMEM for 1 hour to deplete endogenous glycolytic intermediates.

  • Pulse: Replace medium with DMEM containing 10 mM D-Fructose-4,6-13C2 .

    • Note: If comparing to glucose, ensure molar equivalents are maintained.

  • Time Points:

    • Kinetic Flux: 5, 15, 30 minutes (Non-steady state).

    • Isotopic Steady State: 6–24 hours (depending on cell doubling time).

Phase 2: Metabolism Quenching (Critical Step)

Causality: Enzymatic reactions must be stopped instantly. Slow quenching allows TPI to equilibrate the specific 4,6-label, destroying the unique signal of this tracer.

  • Rapid Quench: Remove plates, aspirate medium, and immediately add 1 mL of -80°C 80:20 Methanol:Water .

  • Extraction: Scrape cells on dry ice. Transfer to pre-chilled tubes.

  • Lysis: Vortex vigorously for 10 minutes at 4°C.

  • Clarification: Centrifuge at 16,000 x g for 10 mins at 4°C. Collect supernatant.

Phase 3: LC-MS/MS Analysis

Instrument: Q-Exactive (Orbitrap) or Triple Quadrupole. Column: HILIC (e.g., iHILIC-Fusion or BEH Amide) is required for polar sugar phosphates.

Targeted Mass Transitions (Negative Mode):

MetaboliteFormulaParent m/z (M+0)Target m/z (M+2)Rationale
Fructose-1,6-BP C6H14O12P2339.01341.02Substrate Verification
GAP / DHAP C3H7O6P169.00171.01Primary Readout
PEP C3H5O6P167.98169.99Downstream Flux
Lactate C3H6O389.0291.03End Product

Part 5: Data Interpretation & Reproducibility Analysis

The Symmetry Index (SI)

The reproducibility of data using D-Fructose-4,6-13C2 is best validated by calculating the Symmetry Index of the triose pool.



  • Scenario A (SI ≈ 1.0): Complete equilibration. TPI is extremely fast relative to glycolytic flux. The label from GAP has fully mixed into DHAP.

  • Scenario B (SI > 1.0): Incomplete equilibration. High glycolytic flux is draining GAP faster than TPI can equilibrate it. This is a high-value biological insight unique to this tracer.

Common Reproducibility Pitfalls
  • Label Scrambling via Pentose Phosphate Pathway: In the non-oxidative PPP, Transaldolase transfers a C3 unit. If Fructose-6-P (labeled at 4,6) enters the PPP, the label position shifts.

    • Check: Monitor Sedoheptulose-7-Phosphate (S7P). If S7P shows unexpected isotopomers (e.g., M+1 instead of M+2), non-canonical scrambling is occurring.

  • Natural Abundance Correction: Because the signal of interest is often M+2, it must be corrected for the natural abundance of 13C (1.1%) in the backbone. Use software like IsoCor or Polly for matrix-based correction.

Workflow Diagram

Workflow Step1 Tracer Pulse (10mM Fructose-4,6-13C2) Step2 Quench (-80°C MeOH) Step1->Step2  t=30min Step3 HILIC LC-MS (Neg Mode) Step2->Step3  Extract Step4 Data Processing (Isotopologue Correction) Step3->Step4  M+2/M+0 Ratio

Figure 2: Analytical workflow for D-Fructose-4,6-13C2 metabolic flux analysis.

References

  • Antoniewicz, M. R. (2015). "Methods and advances in metabolic flux analysis: a mini-review." Journal of Industrial Microbiology & Biotechnology.

  • Metallo, C. M., et al. (2009). "Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells." Journal of Biotechnology.

  • Jang, C., et al. (2018).[2] "Metabolite Exchange between Mammalian Organs Quantified by Isotope Tracing." Cell Metabolism.

  • Lu, W., et al. (2017). "Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer." Nature Protocols.

  • Crown, S. B., & Antoniewicz, M. R. (2013). "Publishing 13C metabolic flux analysis studies: A review and recommendations." Metabolic Engineering.

Sources

Safety Operating Guide

Proper Disposal Procedures for D-Fructose-4,6-13C2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substance Profile[1][2]

D-Fructose-4,6-13C2 is a stable isotope-labeled monosaccharide used primarily in metabolic flux analysis and NMR spectroscopy.[1] Unlike Carbon-14 (


C) labeled compounds, this substance is non-radioactive .[1]

Effective disposal relies on distinguishing between "regulatory hazard" (which this substance lacks) and "operational hygiene" (which prevents biological contamination of plumbing systems).

Substance Identification Table
PropertySpecification
Chemical Name D-Fructose-4,6-

C

CAS Number (Unlabeled) 57-48-7
Isotope Nature Stable Isotope (Non-Radioactive)
GHS Classification Not Classified (Non-hazardous)
Physical State White crystalline solid or powder
Solubility Highly soluble in water
Biological Oxygen Demand (BOD) High (~1.07 mg O

/mg substance)

Hazard Assessment & Safety Logic

As a Senior Application Scientist, I must emphasize that while D-Fructose-4,6-13C2 is chemically benign, it poses a biological infrastructure risk .[1]

  • No Radioactivity: It contains stable

    
    C isotopes. It does not  require decay-in-storage or disposal via a Radiation Safety Officer (RSO).[1]
    
  • BOD Load: Sugars are excellent bacterial nutrients. Disposing of high concentrations down the drain can cause rapid bacterial blooms in P-traps and plumbing lines, leading to "bio-slime" blockages and foul odors.

  • "White Powder" Protocol: In a shared facility, unidentified white powders in regular trash cans can trigger unnecessary hazmat alarms. Always label disposal containers clearly.

Disposal Decision Workflow

The following logic gate ensures compliance with both environmental regulations and laboratory best practices.

DisposalWorkflow Start Waste: D-Fructose-4,6-13C2 IsMixed Is it mixed with hazardous chemicals? (Solvents, Toxins, Biologics) Start->IsMixed Segregate Segregate as Hazardous Waste (Follow protocol for the contaminant) IsMixed->Segregate Yes PhysicalState Physical State? IsMixed->PhysicalState No Solid Solid Waste PhysicalState->Solid Solid Liquid Liquid/Aqueous Solution PhysicalState->Liquid Liquid SolidWaste Solid Chemical Waste Container (Label: 'Non-Hazardous Carbohydrate') Solid->SolidWaste QtyCheck Volume/Concentration Check (Is it >1 Liter or >10% Conc?) Liquid->QtyCheck Drain Sanitary Sewer Disposal (Flush with 100x excess water) QtyCheck->Drain Low Volume (<1L) LiquidWaste Collect in Non-Haz Liquid Waste Container QtyCheck->LiquidWaste High Volume/Conc.

Figure 1: Logical decision tree for the disposal of stable isotope-labeled carbohydrates. Note that local EHS regulations always supersede this guide.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure or Residual)

Applicability: Expired powder, spill cleanup residues, or contaminated weighing boats.

  • Container Selection: Use a rigid, wide-mouth container (HDPE or Glass). Do not use red "biohazard" bags unless the material is actually biologically contaminated.

  • Labeling: Apply a label reading: "Non-Hazardous Chemical Waste: D-Fructose-13C".

    • Expert Insight: Although legal to trash in some jurisdictions, professional labs avoid putting chemical powders in regular trash to prevent custodial staff anxiety.

  • Disposal Action: Cap tightly and transfer to your facility’s chemical waste accumulation area.

Protocol B: Aqueous Solutions (Drain Disposal)

Applicability: Dilute solutions (buffers, media) containing D-Fructose-4,6-13C2.[1] Prerequisite: Verify your facility's wastewater permit allows for organic loading.

  • Assessment: Ensure pH is between 5.5 and 9.5.

  • Dilution Factor: The solution must be flushed with at least 100 volumes of water .

    • Mechanism:[2] High sugar concentrations create osmotic shock to wastewater bacteria or, conversely, rapid fermentation in pipes. Dilution mitigates both.

  • Execution:

    • Turn on cold tap water to a moderate flow.

    • Slowly pour the solution into the drain.

    • Let water run for 2 minutes after pouring is complete.

  • Prohibition: NEVER pour into a drain if the solution contains:

    • Sodium Azide (explosive hazard).[3]

    • Heavy metals.[4]

    • Organic solvents (e.g., Methanol, Acetonitrile).

Protocol C: Mixed Chemical Waste

Applicability: Eluents from HPLC/LC-MS containing organic modifiers (Acetonitrile, Methanol).

  • Classification: The hazard is driven by the solvent , not the fructose.

  • Segregation: Collect in a solvent waste carboy (e.g., "Halogenated" or "Non-Halogenated").

  • Labeling: List all components.

    • Example: "Acetonitrile (50%), Water (50%), Trace D-Fructose-13C."[1]

  • Disposal: Hand over to your licensed hazardous waste contractor.

Scientific Rationale: The BOD Factor

Why do we regulate the disposal of non-toxic sugars? The answer lies in Biological Oxygen Demand (BOD) .

When fructose enters a water system, aerobic bacteria metabolize it using the following stoichiometry:


[1]
  • The Cost: Metabolizing 1 gram of Fructose requires approximately 1.07 grams of dissolved oxygen.

  • The Impact: If a lab dumps 1 kg of fructose down the drain, it strips the oxygen from roughly 100,000 liters of water. This creates hypoxic zones that kill aquatic life and disrupt the bacterial balance of the municipal treatment plant.

Self-Validating Check:

  • If your waste solution is thick, syrupy, or >10% w/v, it has a BOD load too high for direct drain disposal. Dilute or Containerize.

References

  • PubChem. (2023). D-Fructose Compound Summary (CID 5984). National Library of Medicine. Retrieved from [Link]

  • University of Wisconsin-Madison. (2023). Disposal of Used/Unwanted Chemicals. Safety Department. Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.